H-Asp(Obzl)-OtBu.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLFDMXCRFHTQ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718545 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94347-11-2 | |
| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Asp(Obzl)-OtBu.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of H-Asp(Obzl)-OtBu.HCl, a critical building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
This compound, also known as L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride, is a protected amino acid derivative essential for the stepwise synthesis of peptides.[1] The strategic placement of the benzyl (Bzl) and tert-butyl (tBu) protecting groups on the side chain and C-terminus, respectively, allows for controlled and site-specific peptide bond formation. This dual protection scheme is fundamental to preventing unwanted side reactions during the elaboration of complex peptide chains.[1][2]
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in synthetic workflows.[1] It is widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique in pharmaceutical and biotechnological research.[1]
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for experimental design, including solvent selection, reaction stoichiometry, and purification protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂ClNO₄ | |
| Molecular Weight | 315.79 g/mol | |
| CAS Number | 52615-97-1 | |
| Appearance | White to off-white solid powder | |
| Melting Point | 109 - 119 °C | |
| Optical Rotation | [α]D²⁰ = +19 ± 3° (c=2 in MeOH) | |
| Purity | ≥ 98% |
Solubility and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound. The following table provides guidance on solubility and recommended storage conditions.
| Parameter | Details | Source(s) |
| Solubility | DMSO: 100 mg/mL (316.67 mM) | |
| Note: Ultrasonic agitation may be required. Hygroscopic nature of DMSO can impact solubility. | ||
| Storage (Solid) | 4°C, sealed storage, away from moisture. | |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Note: Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Role in Peptide Synthesis
This compound is primarily employed as a monomeric unit in solid-phase peptide synthesis (SPPS), most commonly within the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. The workflow below illustrates the logical steps of incorporating an amino acid like this compound into a growing peptide chain attached to a solid support.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a representative protocol for the coupling of this compound onto a solid-supported peptide chain with a free N-terminal amine. This protocol is based on standard Fmoc-SPPS chemistry.
Materials:
-
This compound
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or a similar coupling reagent
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: The peptide-resin is initially swelled in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, it is deprotected by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and prepare for coupling.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (or equivalent coupling reagent, 3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The presence of the hydrochloride in this compound necessitates the use of an additional equivalent of base to neutralize the salt and another for the activation reaction.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
The activated amino acid solution is added to the washed and deprotected peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Upon completion of the coupling, the resin is drained and washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The resulting Fmoc-Asp(Obzl)-peptidyl-resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the target peptide sequence.
Note on Aspartimide Formation: A known side reaction when using protected aspartic acid derivatives is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Ser motifs. This can be minimized by using optimized coupling reagents, adding additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution, or employing alternative side-chain protecting groups for particularly sensitive sequences.
Conclusion
This compound is a versatile and indispensable reagent for the synthesis of complex peptides. Its well-defined chemical properties and established role in SPPS make it a reliable choice for researchers in academia and industry. A thorough understanding of its characteristics and the nuances of its application, particularly with regard to potential side reactions, is crucial for the successful synthesis of high-purity target peptides for therapeutic and research applications.
References
An In-depth Technical Guide to H-Asp(Obzl)-OtBu.HCl: Structure, Formula, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Asp(Obzl)-OtBu.HCl, an important amino acid derivative utilized in peptide synthesis and drug development. The document details its chemical structure, molecular formula, and key physicochemical properties, and includes a plausible experimental protocol for its synthesis.
Chemical Structure and Formula
This compound is the hydrochloride salt of L-Aspartic acid β-benzyl ester α-tert-butyl ester. The structure features a benzyl ester protecting the side-chain carboxyl group and a tert-butyl ester protecting the α-carboxyl group of the aspartic acid backbone. The amine group is present as a hydrochloride salt.
-
Chemical Formula: C₁₅H₂₂ClNO₄[1]
-
Molecular Weight: 315.79 g/mol [1]
-
Synonyms: L-Aspartic acid β-benzyl α-t-butyl-diester hydrochloride, (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride
Below is a diagram illustrating the structural components of this compound.
Caption: Logical relationship of components in this compound.
Physicochemical Data
A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂ClNO₄ | [1] |
| Molecular Weight | 315.79 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity (by ¹H NMR) | ≥97.0% | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage Conditions | 2-8°C, sealed storage, away from moisture |
Experimental Protocols
Synthesis of this compound from Boc-L-Asp(OBzl)-OH
This protocol describes a two-step synthesis of this compound starting from the commercially available N-Boc-L-aspartic acid β-benzyl ester (Boc-L-Asp(OBzl)-OH). The first step involves the selective esterification of the free α-carboxylic acid with a tert-butyl group, followed by the deprotection of the Boc group to yield the final hydrochloride salt.
Step 1: Synthesis of Boc-L-Asp(OBzl)-OtBu
This step involves the tert-butylation of the α-carboxylic acid of Boc-L-Asp(OBzl)-OH. A common method for this transformation is the use of isobutylene in the presence of a strong acid catalyst.
-
Materials:
-
Boc-L-Asp(OBzl)-OH
-
Dichloromethane (DCM), anhydrous
-
Isobutylene, condensed
-
Sulfuric acid, concentrated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Boc-L-Asp(OBzl)-OH in anhydrous dichloromethane in a pressure-resistant flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Carefully add condensed isobutylene to the reaction mixture.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution.
-
Seal the flask and allow the reaction to slowly warm to room temperature. Stir for 24-48 hours.
-
Upon completion (monitored by TLC), carefully vent the flask and quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Asp(OBzl)-OtBu.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
This step involves the removal of the N-Boc protecting group using a strong acid, which results in the formation of the hydrochloride salt.
-
Materials:
-
Boc-L-Asp(OBzl)-OtBu
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
-
Procedure:
-
Dissolve the Boc-L-Asp(OBzl)-OtBu obtained from the previous step in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with anhydrous diethyl ether to remove any residual reagents.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
-
Analytical Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Standard analytical workflow for this compound.
This guide provides essential technical information for researchers and professionals working with this compound. For further details on specific applications and safety precautions, it is recommended to consult relevant safety data sheets and peer-reviewed literature.
References
H-Asp(Obzl)-OtBu.HCl: A Technical Guide for Researchers in Peptide Synthesis and Drug Development
An In-depth Examination of a Key Building Block for Advanced Peptide Synthesis
H-Asp(Obzl)-OtBu.HCl, chemically known as L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride, is a pivotal amino acid derivative employed in the strategic synthesis of complex peptides and peptidomimetics. Its utility is centered on the principle of orthogonal protection, a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use, tailored for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Applications
This compound serves as a protected building block for introducing an aspartic acid residue into a growing peptide chain. The key to its functionality lies in its two distinct ester protecting groups: a benzyl (Bzl) group on the side-chain (β) carboxyl function and a tert-butyl (tBu) group on the alpha (α) carboxyl function. This dual protection allows for the selective deprotection of either carboxyl group while the other remains intact, a strategy known as orthogonal protection.[1][2][3]
This orthogonal nature is particularly advantageous in several advanced peptide synthesis scenarios:
-
Synthesis of Branched and Cyclic Peptides: It allows for the selective deprotection of the side-chain carboxyl group to enable the formation of a peptide bond, creating a branch point in the peptide structure.
-
On-Resin Modification: The free side-chain carboxyl group can be used for the attachment of various moieties, such as fluorescent labels, polyethylene glycol (PEG) chains, or other functional groups, while the peptide is still anchored to the solid support.
-
Synthesis of Protected Peptide Fragments: The fully protected peptide can be cleaved from the resin with its side chains still protected, allowing for its use in fragment condensation strategies for the synthesis of larger proteins.
The primary application of this compound is within the framework of Solid-Phase Peptide Synthesis (SPPS), most commonly utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy for Nα-protection.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂ClNO₄ | [4][5] |
| Molecular Weight | 315.79 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% or ≥98% (by HPLC) | |
| Melting Point | 109 - 119 °C | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | |
| Optical Rotation | [α]D20 = +19 ± 3° (c=2 in MeOH) |
Experimental Protocols
The following section outlines a representative protocol for the use of this compound in Fmoc-based Solid-Phase Peptide Synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, phenol)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas, ammonium formate)
-
Solvents for cleavage and purification (e.g., diethyl ether, acetonitrile, water)
Protocol for SPPS using this compound
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
Wash the resin extensively with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Orthogonal Deprotection Strategy
The key utility of this compound lies in the selective removal of its protecting groups.
-
Selective Cleavage of the α-tert-Butyl (OtBu) Ester: This is typically not performed during standard SPPS as the α-carboxyl group is involved in the peptide bond formation. However, in solution-phase synthesis, it can be removed under acidic conditions (e.g., TFA) while the benzyl ester remains intact.
-
Selective Cleavage of the β-Benzyl (Obzl) Ester: For on-resin side-chain modification, the benzyl group can be removed while the peptide remains attached to the resin and other acid-labile protecting groups (like tBu) are preserved. This is achieved through catalytic hydrogenation.
-
Procedure: Swell the peptide-resin in a suitable solvent (e.g., DMF, THF). Add a palladium catalyst (e.g., Pd/C, 5-10 mol%). Introduce a hydrogen source (e.g., bubbling hydrogen gas or adding a hydrogen donor like ammonium formate). The reaction is typically carried out at room temperature for several hours to overnight. The resin is then washed thoroughly to remove the catalyst and byproducts.
-
-
Final Cleavage and Global Deprotection:
-
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
For a standard Fmoc/tBu strategy, the peptide-resin is treated with a cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cocktail is TFA/TIS/water (95:2.5:2.5). This step will cleave the peptide from the resin and remove the tert-butyl protecting group from the aspartic acid side chain (if Fmoc-Asp(OtBu)-OH was used elsewhere in the sequence), as well as other tBu-based protecting groups. The benzyl ester, however, is stable to these conditions.
-
If the benzyl group on the aspartic acid side chain needs to be removed, a subsequent step of catalytic hydrogenation in solution is required after the peptide has been cleaved from the resin and purified.
-
Potential Side Reactions: Aspartimide Formation
A significant challenge when using protected aspartic acid derivatives in Fmoc-based SPPS is the formation of aspartimide. This side reaction is promoted by the basic conditions of piperidine treatment for Fmoc deprotection. Aspartimide formation can lead to the desired α-peptide, the undesired β-peptide, and racemization. The use of sterically hindered side-chain protecting groups can help to minimize this side reaction.
Analytical Characterization
The purity and identity of the final peptide synthesized using this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the peptide, although it is more commonly used for smaller peptides or for detailed conformational analysis.
-
Amino Acid Analysis: To confirm the amino acid composition of the final peptide.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key concepts in the application of this compound.
Conclusion
This compound is a valuable and versatile tool in the arsenal of peptide chemists. Its well-defined orthogonal protecting groups enable the synthesis of complex and modified peptides that would be challenging to produce with other building blocks. A thorough understanding of its properties, the principles of orthogonal deprotection, and potential side reactions is essential for its successful application in research and drug development. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this important amino acid derivative.
References
L-Aspartic Acid β-Benzyl α-t-Butyl-Diester Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of L-Aspartic acid β-benzyl α-t-butyl-diester hydrochloride. This compound is a key building block in peptide synthesis and holds significant potential in pharmaceutical development due to its unique structural features that enhance stability and solubility.[1]
Physicochemical Properties
L-Aspartic acid β-benzyl α-t-butyl-diester hydrochloride is a white to off-white crystalline powder. The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₂ClNO₄ | [1] |
| Molecular Weight | 315.79 g/mol | [1] |
| Melting Point | 109 - 119 °C | [1][2] |
| Appearance | White to off-white powder | |
| Optical Rotation | [α]²⁰/D = +19 ± 3° (c=2 in Methanol) | |
| Purity | ≥ 98% | |
| Storage Conditions | 0 - 8 °C |
Experimental Protocols
Proposed Synthesis of L-Aspartic Acid β-Benzyl α-t-Butyl-Diester Hydrochloride
The synthesis can be conceptualized as a multi-step process involving the sequential protection and esterification of L-aspartic acid, followed by the formation of the hydrochloride salt.
Step 1: Synthesis of L-Aspartic Acid β-Benzyl Ester
This initial step involves the selective esterification of the β-carboxylic acid group of L-aspartic acid with benzyl alcohol.
-
Materials: L-aspartic acid, Benzyl alcohol, Thionyl chloride (SOCl₂), Dry methanol.
-
Procedure:
-
Suspend L-aspartic acid in an excess of benzyl alcohol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess benzyl alcohol under reduced pressure.
-
The crude product, L-Aspartic acid β-benzyl ester, can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
Step 2: N-Terminal Protection (e.g., with a Boc group)
To prevent side reactions at the amino group during the subsequent esterification, it is protected, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Materials: L-Aspartic acid β-benzyl ester, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃), Dioxane or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve L-Aspartic acid β-benzyl ester in a mixture of dioxane and water.
-
Add triethylamine or sodium bicarbonate to basify the solution.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid β-benzyl ester.
-
Step 3: α-Carboxyl Group Esterification (tert-Butylation)
The remaining free α-carboxylic acid is then esterified with a tert-butyl group.
-
Materials: N-Boc-L-aspartic acid β-benzyl ester, Isobutylene, Dioxane, Sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve N-Boc-L-aspartic acid β-benzyl ester in dioxane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture and add condensed isobutylene.
-
Seal the reaction vessel and stir at room temperature for several days.
-
Carefully neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude N-Boc-L-Aspartic acid β-benzyl α-t-butyl-diester by column chromatography on silica gel.
-
Step 4: Deprotection of the N-Boc Group and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Materials: N-Boc-L-Aspartic acid β-benzyl α-t-butyl-diester, Anhydrous HCl in a suitable solvent (e.g., diethyl ether or dioxane).
-
Procedure:
-
Dissolve the purified N-Boc-L-Aspartic acid β-benzyl α-t-butyl-diester in a dry organic solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution or add a solution of anhydrous HCl in the chosen solvent dropwise until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with cold dry diethyl ether, and dry under vacuum to yield L-Aspartic acid β-benzyl α-t-butyl-diester hydrochloride.
-
Purification and Characterization
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure and identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Potential Biological Role and Signaling Pathway Involvement
While direct studies on the biological activity of L-Aspartic acid β-benzyl α-t-butyl-diester hydrochloride are limited, research on structurally similar compounds provides valuable insights into its potential role as a modulator of excitatory amino acid transporters (EAATs).
A closely related analog, L-threo-β-benzyl-aspartate, has been identified as a potent and selective inhibitor of the neuronal excitatory amino acid transporter EAAT3. EAATs are crucial for maintaining low extracellular concentrations of the neurotransmitter glutamate, thereby preventing excitotoxicity. The inhibition of these transporters can lead to an accumulation of glutamate in the synaptic cleft, which has significant implications for neuronal signaling and is an area of interest in the study of various neurological disorders.
Given the structural similarity, it is plausible that L-Aspartic acid β-benzyl α-t-butyl-diester hydrochloride, or its de-esterified form, could also interact with EAATs. The diester itself may act as a prodrug, which upon enzymatic cleavage in vivo, releases a molecule that can modulate EAAT activity.
The diagram below illustrates the general mechanism of glutamate uptake by EAATs and the potential point of inhibition by an aspartic acid analog.
Caption: Proposed mechanism of EAAT inhibition by an aspartic acid analog.
Applications in Research and Drug Development
L-Aspartic acid β-benzyl α-t-butyl-diester hydrochloride serves as a valuable building block in the synthesis of peptides and peptidomimetics. The orthogonal protecting groups (benzyl and t-butyl esters) allow for selective deprotection and modification at either the α- or β-carboxyl group, providing synthetic flexibility for creating complex peptide structures.
The potential for this compound and its derivatives to modulate EAAT activity makes it a person of interest for researchers in neuropharmacology and those developing therapeutics for neurological conditions where glutamate homeostasis is dysregulated.
The workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) is outlined below.
Caption: General workflow for solid-phase peptide synthesis using a protected aspartic acid derivative.
References
H-Asp(Obzl)-OtBu.HCl: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Asp(Obzl)-OtBu.HCl, an essential amino acid derivative for solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, applications, and detailed experimental protocols relevant to its use in the synthesis of peptides for research and drug development.
Core Compound Data
This compound, also known as L-Aspartic acid γ-benzyl ester α-tert-butyl ester hydrochloride, is a key building block in peptide chemistry. The strategic placement of the benzyl (Bzl) and tert-butyl (tBu) protecting groups on the side chain and C-terminus, respectively, allows for controlled, sequential peptide chain elongation.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 315.79 g/mol | [1] |
| Molecular Formula | C15H22ClNO4 | [1] |
| CAS Number | 52615-97-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in solid-phase peptide synthesis, a cornerstone technique for the artificial production of peptides. In SPPS, an amino acid is covalently attached to an insoluble polymer support (resin) and the peptide chain is built up in a stepwise manner.
The use of protecting groups is fundamental to prevent unwanted side reactions during synthesis. In the case of this compound, the α-amino group is initially protected as a hydrochloride salt, the γ-carboxyl group of the aspartic acid side chain is protected by a benzyl group, and the α-carboxyl group is protected as a tert-butyl ester. This protection scheme is compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N-terminal protection.
A critical consideration when incorporating aspartic acid residues into a peptide sequence is the potential for aspartimide formation. This intramolecular side reaction can occur during the basic conditions of Fmoc deprotection and can lead to the formation of β-aspartyl peptides and racemization. The choice of coupling reagents and deprotection conditions can help to minimize this side reaction.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Strategy)
This section provides a detailed protocol for the incorporation of an aspartic acid residue, such as that derived from this compound (after N-terminal Fmoc protection), into a peptide chain using manual solid-phase peptide synthesis with the Fmoc strategy.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Asp(OBzl)-OH)
-
This compound (for use after conversion to its Fmoc-protected form if not starting with the pre-made derivative)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit (for monitoring coupling completion)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OBzl)-OH) (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU) (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling reaction should be extended or repeated.
-
-
Washing: After a complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the benzyl group from the aspartic acid side chain.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow Visualization
The following diagrams illustrate the key workflows in solid-phase peptide synthesis.
Figure 1: General workflow for solid-phase peptide synthesis (SPPS) using the Fmoc strategy.
References
A Deep Dive into the Solubility of H-Asp(Obzl)-OtBu.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of H-Asp(Obzl)-OtBu.HCl, a critical building block in peptide synthesis and drug development. Understanding the solubility of this aspartic acid derivative is paramount for its effective handling, storage, and application in various synthetic protocols. This document presents available quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides key physicochemical properties.
Physicochemical Properties
This compound, also known as L-Aspartic acid γ-benzyl ester α-tert-butyl ester hydrochloride, is a white to off-white solid.[1] It is a derivative of aspartic acid where the side chain carboxylic acid is protected as a benzyl ester and the alpha carboxylic acid is protected as a tert-butyl ester. The amine group is present as a hydrochloride salt. These protecting groups enhance its utility in peptide synthesis by preventing unwanted side reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H22ClNO4 | [1] |
| Molecular Weight | 315.79 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| CAS Number | 52615-97-1 | [1] |
| Storage Conditions | 4°C, sealed storage, away from moisture |
Solubility Profile
The solubility of a protected amino acid like this compound is influenced by the nature of the protecting groups and the salt form. The benzyl and tert-butyl esters increase its hydrophobicity compared to free aspartic acid. The hydrochloride salt form, however, can enhance its solubility in polar solvents.
Quantitative solubility data for this compound is limited in publicly available literature. However, a key data point has been established for a common polar aprotic solvent.
Table 2: Quantitative Solubility of this compound
| Solvent | Solubility | Conditions |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (316.67 mM) | Ultrasonic assistance may be needed. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended. |
Qualitatively, based on the structure and general principles of amino acid derivative solubility, it is expected to have some degree of solubility in other polar organic solvents such as N,N-dimethylformamide (DMF) and alcohols (e.g., methanol, ethanol), which are commonly used in peptide synthesis. Its solubility in water is likely to be low due to the hydrophobic protecting groups. Solubility in non-polar aprotic solvents like dichloromethane (DCM) may also be limited, although it is a common solvent in peptide synthesis.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following general experimental protocol, based on the shake-flask method, can be adapted. This method is a standard approach for determining the saturation solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, ethanol, DMF, DCM)
-
Vials with tight-fitting caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC method or another appropriate analytical technique.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result will be the solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing Experimental Workflow and Chemical Structure
To further aid in the understanding of the experimental process and the molecule itself, the following diagrams are provided.
Caption: Chemical structure of this compound.
References
Stability and Storage of H-Asp(Obzl)-OtBu.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Asp(Obzl)-OtBu.HCl (Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride). Adherence to these guidelines is critical for maintaining the purity, integrity, and performance of this amino acid derivative in research and development applications.
Chemical Profile and Inherent Stability
This compound is a protected amino acid derivative commonly used in peptide synthesis. Its stability is influenced by the susceptibility of its constituent functional groups—the tert-butyl ester, the benzyl ester, and the amine hydrochloride—to various environmental factors. The compound is generally stable under recommended storage conditions[1]. However, deviations from these conditions can lead to degradation. The product is typically supplied as a white to off-white solid with a purity of 97% to 99.99%[2][3].
Key factors influencing stability include temperature, moisture, and compatibility with other chemical agents. The compound is known to be incompatible with strong oxidizing reagents[1]. Exposure to such agents can lead to decomposition, producing oxides of carbon and nitrogen[1].
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability of this compound. The following tables summarize the recommended conditions for the solid material and for solutions.
Storage of Solid this compound
| Parameter | Recommended Condition | Notes |
| Temperature | 4°C | For long-term storage, refrigeration is recommended. Some suppliers note that it can be stored at room temperature in the continental US, but conditions may vary elsewhere. A similar compound, H-Asp(OtBu)-OtBu.HCl, is recommended to be stored at temperatures below -15°C. |
| Atmosphere | Sealed container, away from moisture | The compound is hygroscopic and susceptible to hydrolysis. Containers should be tightly closed. |
| Light | Protect from light | While not explicitly stated for this compound, it is general good practice for complex organic molecules. |
Storage of this compound in Solution
It is highly recommended to prepare solutions fresh for immediate use, particularly for in vivo experiments. If storage of a stock solution is necessary, the following conditions are advised.
| Parameter | Recommended Condition | Shelf Life |
| Storage Temperature | -80°C | 6 months |
| Storage Temperature | -20°C | 1 month |
| Handling | Store in aliquots to avoid repeated freeze-thaw cycles. | Repeated temperature fluctuations can accelerate degradation. |
Handling and Preparation of Solutions
Safe and effective handling is crucial when working with this compound.
Personal Protective Equipment (PPE)
| Equipment | Recommendation |
| Eye Protection | Wear tightly fitting safety goggles. |
| Hand Protection | Handle with chemical-impermeable gloves. |
| Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. Avoid the formation of dust and aerosols. |
Preparation of Solutions
For challenging solubilization, the following techniques can be employed:
-
Heating: Gently warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.
Always use the appropriate solvent as specified by the intended experimental protocol.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Workflow for storage and handling of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, based on its chemical structure, the following degradation routes are plausible under suboptimal conditions:
-
Hydrolysis of Esters: Both the tert-butyl and benzyl esters are susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would lead to the formation of the corresponding carboxylic acids.
-
Acid-Mediated Deprotection: Strong acidic conditions can lead to the cleavage of the tert-butyl ester group.
-
Oxidation: As noted, strong oxidizing agents can cause degradation, likely through oxidation of the benzyl group or other susceptible parts of the molecule.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment: A General Approach
A definitive stability-indicating method for this compound would require development and validation. However, a general experimental protocol to assess its stability would typically involve the following steps:
-
Reference Standard: Characterize a high-purity batch of this compound to serve as a reference standard (Time = 0).
-
Stress Conditions: Subject aliquots of the compound to various stress conditions (e.g., elevated temperature, high humidity, UV light, oxidative stress).
-
Time Points: Sample the stressed aliquots at predetermined time points.
-
Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
-
Quantification: Quantify the amount of remaining this compound and any major degradation products.
-
Data Analysis: Plot the concentration of the parent compound over time to determine the degradation kinetics.
The following diagram outlines this general experimental workflow.
Caption: General workflow for stability assessment of this compound.
References
Benzyl and tert-butyl protecting groups in amino acids
An In-depth Technical Guide on Benzyl and tert-Butyl Protecting Groups in Amino Acid Chemistry
Introduction
In the intricate field of peptide synthesis and drug development, the precise assembly of amino acids into a defined sequence is paramount. This precision is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions.[1] The choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of the synthesis.[2]
At the core of modern peptide chemistry are two predominant strategies: the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approaches.[2][3] These strategies are defined by the nature of the temporary protecting group used for the Nα-amino function and the more permanent groups used for reactive amino acid side chains.[4] This guide provides a comprehensive technical overview of the benzyl (Bzl) and tert-butyl (tBu) protecting groups, their roles within these orthogonal schemes, detailed experimental protocols, and the logical workflows governing their application.
Core Principles: Orthogonality and Chemical Lability
The success of multi-step peptide synthesis hinges on the concept of orthogonality . Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering chemical conditions. This allows for the selective deprotection of one functional group while others remain intact, providing precise control over the synthetic process.
-
Benzyl (Bzl) Protecting Groups : Typically used for side-chain protection in Boc-strategy Solid-Phase Peptide Synthesis (SPPS), benzyl groups are applied as ethers, esters, or carbamates. They are characterized by their stability to moderately strong acids (like trifluoroacetic acid, TFA) but are labile to very strong acids, such as anhydrous hydrogen fluoride (HF). Their removal can also be achieved via catalytic hydrogenation.
-
tert-Butyl (tBu) Protecting Groups : The tert-butyl group is a cornerstone of the modern Fmoc strategy for side-chain protection. It is highly acid-labile and is readily cleaved by TFA. Conversely, it is completely stable to the basic conditions (e.g., piperidine) used to remove the Nα-Fmoc group. This robust orthogonality is a primary reason for the widespread adoption of the Fmoc/tBu strategy.
These two types of protecting groups are typically employed to protect the side chains of trifunctional amino acids such as:
-
Serine (Ser), Threonine (Thr), Tyrosine (Tyr): Hydroxyl groups are protected as Bzl or tBu ethers.
-
Aspartic Acid (Asp), Glutamic Acid (Glu): Carboxyl groups are protected as Bzl or tBu esters.
-
Lysine (Lys): The ε-amino group is protected, often with carbamate derivatives of Bzl or tBu groups.
-
Cysteine (Cys): The thiol group can be protected with groups like Bzl or tBu.
Comparative Data of Benzyl and tert-Butyl Protecting Groups
The selection of a protecting group is governed by its stability and the specific conditions required for its cleavage. The following tables summarize these key quantitative parameters.
Table 1: Properties of Benzyl and tert-Butyl Side-Chain Protecting Groups
| Protecting Group | Typical Application (Side-Chain) | Stable To | Cleavage Conditions | Typical Cleavage Yield |
| Benzyl (Bzl) | Hydroxyls (Ser, Thr, Tyr), Carboxyls (Asp, Glu) in Boc strategy. | Piperidine, Trifluoroacetic Acid (TFA). | Anhydrous Hydrogen Fluoride (HF) with scavengers; Catalytic Hydrogenation (e.g., H₂/Pd). | > 98% (with HF). |
| tert-Butyl (tBu) | Hydroxyls (Ser, Thr, Tyr), Carboxyls (Asp, Glu) in Fmoc strategy. | Piperidine, Diethylamine. | 95% TFA with scavengers (e.g., H₂O, TIS). | > 95%. |
Table 2: Comparison of Boc/Bzl and Fmoc/tBu Synthetic Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Amino Protection | tert-Butoxycarbonyl (Boc). | 9-Fluorenylmethyloxycarbonyl (Fmoc). |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM). | Weak Base (e.g., 20% Piperidine in DMF). |
| Side-Chain Protection | Benzyl (Bzl) based groups. | tert-Butyl (tBu) based groups. |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA). | Strong Acid (e.g., 95% TFA). |
| Orthogonality | Quasi-orthogonal (both groups are acid-labile but require different acid strengths). | Fully orthogonal (base-labile vs. acid-labile). |
| Advantages | Robust chemistry, often favored for long or aggregation-prone sequences. | Milder conditions, automation-friendly, orthogonal deprotection allows for synthesis of protected fragments. |
| Disadvantages | Harsh final cleavage step (requires specialized equipment for HF), repeated acid treatments. | Potential for side reactions like aspartimide formation with certain sequences. |
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of protection and deprotection is crucial for understanding and implementing these synthetic strategies. The following diagrams, rendered using Graphviz, illustrate the orthogonal relationship between the strategies and the cyclical nature of Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonality of Boc/Bzl and Fmoc/tBu protecting groups.
Caption: Generalized workflow for Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Generalized workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key experiments in SPPS utilizing benzyl and tert-butyl protecting groups.
Protocol 1: General Cycle for Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol outlines a single cycle of amino acid addition.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the first Fmoc-protected amino acid (with tBu side-chain protection where applicable).
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA, NMM) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor reaction completion.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: General Cycle for Boc/Bzl Solid-Phase Peptide Synthesis
This protocol outlines a single cycle of amino acid addition for the Boc strategy.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield) pre-loaded with the first Boc-protected amino acid (with Bzl side-chain protection where applicable).
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20-30 minutes.
-
-
Washing and Neutralization:
-
Drain the TFA solution and wash the resin with DCM (3-5 times).
-
To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash thoroughly with DCM (5-7 times) to remove excess base.
-
-
Amino Acid Coupling:
-
Pre-activate the next Boc-amino acid (3-5 equivalents) with a coupling agent (e.g., DCC/HOBt) in DCM or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction for 2-4 hours.
-
-
Final Washing:
-
Drain the coupling solution and wash the resin with DCM and methanol to remove by-products and unreacted reagents.
-
The resin is now ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This procedure simultaneously cleaves the peptide from the resin and removes all tBu-based side-chain protecting groups.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage "cocktail" appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) .
-
TIS acts as a carbocation scavenger to prevent re-attachment of cleaved tBu groups to sensitive residues like Tryptophan (Trp). Water helps hydrolyze cleaved groups.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-4 hours. The duration may be extended for sequences with multiple arginine residues protected with Pbf groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Slowly add the TFA solution to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by HPLC.
-
Protocol 4: Final Cleavage and Deprotection (Boc/Bzl Strategy)
This procedure uses strong acid to cleave the peptide from the resin and remove Bzl-based side-chain groups. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it thoroughly under high vacuum.
-
-
HF Cleavage Apparatus Setup:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (1 mL per gram of resin), to protect sensitive residues from side reactions during cleavage.
-
-
Cleavage Reaction:
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal and Peptide Extraction:
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger and organic by-products.
-
Extract the cleaved peptide from the resin using a suitable solvent, often dilute acetic acid or TFA.
-
Filter the resin and collect the peptide solution. The crude peptide can then be lyophilized and purified.
-
Conclusion
Benzyl and tert-butyl protecting groups are fundamental tools in the synthesis of peptides, enabling the construction of complex biomolecules with high fidelity. Their distinct chemical labilities form the basis of the two dominant orthogonal strategies in SPPS: the classic, robust Boc/Bzl method and the milder, more versatile Fmoc/tBu method. The choice between these strategies depends on the specific requirements of the target peptide, including its length, sequence, and any desired post-synthetic modifications. A thorough understanding of their chemical properties, cleavage kinetics, and the detailed experimental protocols for their use is essential for researchers, scientists, and drug development professionals aiming to successfully synthesize and develop peptide-based therapeutics.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Obzl)-OtBu.HCl is a protected amino acid derivative of aspartic acid utilized in solid-phase peptide synthesis (SPPS). This reagent is strategically employed to incorporate an aspartic acid residue into a growing peptide chain with its side-chain carboxyl group protected by a benzyl (Bzl) ester and its C-terminal carboxyl group protected as a tert-butyl (tBu) ester. This dual protection scheme offers specific advantages in complex peptide synthesis, particularly in strategies requiring orthogonal deprotection of the side chain.
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, especially during the basic conditions of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection. This side reaction can lead to impurities such as α- and β-peptides, racemization, and chain termination, thereby reducing the yield and purity of the target peptide. The choice of the side-chain protecting group is critical in mitigating this issue. While the tert-butyl (OtBu) group is common, the benzyl (Obzl) group offers an alternative with different deprotection chemistry, allowing for more complex synthetic strategies.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₄·HCl |
| Molecular Weight | 315.79 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C to -80°C, away from moisture. |
Handling Precautions: this compound is for research use only. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Application in Solid-Phase Peptide Synthesis
This compound is primarily used in Fmoc-based SPPS. The hydrochloride salt of the free α-amino group requires in situ neutralization prior to the coupling reaction. The Obzl side-chain protection is orthogonal to the acid-labile tBu protecting groups commonly used in Fmoc-SPPS. This means the Obzl group is stable to the trifluoroacetic acid (TFA) used for final cleavage and deprotection of tBu-protected side chains, allowing for selective deprotection of the Asp(Obzl) side chain on-resin if required for specific modifications like lactamization or pegylation.
Minimizing Aspartimide Formation
The formation of aspartimide is a sequence-dependent side reaction. While the standard OtBu protecting group can be susceptible to this, especially in Asp-Gly or Asp-Asn sequences, the choice of protecting group and reaction conditions can significantly reduce its occurrence. The use of bulkier side-chain protecting groups has been shown to be effective.
Table 1: Comparative Performance of Aspartate Side-Chain Protecting Groups in Mitigating Aspartimide Formation.
The following data summarizes the percentage of the desired peptide and aspartimide-related byproducts when using different Asp side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH.
| Asp Protecting Group | Desired Peptide (%) | Aspartimide Byproducts (%) |
| OtBu | 65 | 35 |
| OMpe | 85 | 15 |
| OBno | >98 | <2 |
Data is illustrative and based on comparative studies of different protecting groups under identical, prolonged basic conditions to simulate multiple deprotection cycles.
Experimental Protocols
General SPPS Workflow
The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Fmoc-SPPS.
Protocol for Coupling of this compound
This protocol describes the incorporation of this compound into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base for neutralization and activation (e.g., Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation and Neutralization:
-
In a separate vessel, dissolve this compound (3 eq.), the coupling reagent (e.g., HBTU, 3 eq.), and a base such as DIEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes. The DIEA will neutralize the HCl salt and the excess will act as the base for the coupling reaction.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Proceed to the next step: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Caption: Workflow for the coupling of this compound.
Protocol for Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu-based side-chain protecting groups. The Obzl group will remain intact under these conditions.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
Cleavage Cocktail (Reagent K - for peptides with sensitive residues):
-
TFA (82.5%)
-
Water (5%)
-
Phenol (5%)
-
Thioanisole (5%)
-
EDT (2.5%)
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the resin (10-15 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold ether several times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
The resulting peptide will have a free C-terminal carboxyl group and deprotected side chains, except for the Asp(Obzl) residue.
Orthogonal Deprotection of the Benzyl (Obzl) Group
If selective deprotection of the Asp(Obzl) side chain is required, this can be performed after cleavage from the resin or on the resin-bound peptide (if the resin linker is stable to the deprotection conditions).
Method: Catalytic Hydrogenation
-
Dissolve the peptide containing the Asp(Obzl) residue in a suitable solvent (e.g., methanol, DMF, or a mixture).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by HPLC or mass spectrometry).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected peptide.
Caption: Orthogonal deprotection strategy for Asp(Obzl).
Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive, repeat the coupling step with fresh reagents. For difficult couplings, consider using a more potent coupling reagent or increasing the reaction time and temperature.
-
Aspartimide Formation: If significant aspartimide formation is observed (detected by mass spectrometry as a loss of 18 Da), consider using a bulkier side-chain protecting group for aspartic acid in future syntheses, especially for problematic sequences. Modifying the Fmoc deprotection conditions (e.g., using a weaker base or adding HOBt to the piperidine solution) can also help.
-
Incomplete Cleavage/Deprotection: If mass spectrometry analysis of the crude peptide shows incomplete removal of protecting groups, increase the cleavage time or use a stronger cleavage cocktail.
Conclusion
This compound is a valuable reagent for SPPS, particularly when an orthogonal protection strategy for the aspartic acid side chain is desired. While careful consideration must be given to the potential for aspartimide formation, the ability to selectively deprotect the benzyl group post-synthesis opens up possibilities for the synthesis of complex and modified peptides. The protocols provided herein offer a foundation for the successful application of this reagent in peptide synthesis workflows.
Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Obzl)-OtBu.HCl is an aspartic acid derivative utilized in solid-phase peptide synthesis (SPPS), particularly following the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This building block features a free α-amino group, a side-chain carboxyl group protected by a benzyl (Bzl) ester, and an α-carboxyl group protected as a tert-butyl (tBu) ester. The hydrochloride salt form necessitates a neutralization step prior to its use in peptide coupling reactions.
The orthogonal protection scheme, where the permanent side-chain protecting groups (Obzl, OtBu) are acid-labile and the temporary Nα-Fmoc group is base-labile, allows for the selective deprotection and elongation of the peptide chain. The Obzl and OtBu groups are typically removed simultaneously during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA).
These application notes provide a detailed protocol for the use of this compound in Fmoc SPPS, including its physicochemical properties, recommended coupling procedures, and considerations for potential side reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₂ClNO₄ |
| Molecular Weight | 315.79 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Storage Conditions | 4°C, sealed storage, away from moisture[1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) and DMF[1] |
Key Considerations
1. Neutralization: As this compound is a hydrochloride salt, the α-amino group is protonated. It is crucial to neutralize it to the free amine before the coupling reaction can proceed. This is typically achieved in situ by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the coupling mixture.
2. Aspartimide Formation: A significant challenge associated with the incorporation of aspartic acid residues in Fmoc SPPS is the formation of a cyclic aspartimide intermediate. This side reaction is catalyzed by the base (typically 20% piperidine in DMF) used for Fmoc deprotection and can lead to a mixture of by-products, including α- and β-peptides and racemization at the α-carbon. The use of a tert-butyl ester (OtBu) for side-chain protection is known to be susceptible to this issue, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs. While specific data for this compound is not prevalent, its behavior regarding aspartimide formation is expected to be comparable to the more commonly used Fmoc-Asp(OtBu)-OH.
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Standard SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Following the deprotection of the N-terminal Fmoc group from the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
-
Activation and Coupling Solution Preparation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The base serves two purposes: to neutralize the hydrochloride salt of the amino acid and to facilitate the activation reaction.
-
Allow the mixture to pre-activate for 1-5 minutes. A color change may be observed depending on the coupling reagent used (e.g., yellow for HATU).
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For potentially difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
If the reaction is incomplete, the coupling step can be repeated with a fresh solution of activated amino acid.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
The resin is now ready for the next step in the synthesis, which would be the Nα-Fmoc protection of the newly added aspartate residue, followed by the deprotection and coupling of the subsequent amino acid.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the OtBu and Obzl side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Note: TIS and water act as scavengers to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.
-
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas for drying
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin thoroughly with DCM (3 x 1 min) to remove any residual DMF and dry the resin under a stream of inert gas or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours. The strong acidic conditions of the TFA will cleave the peptide from the resin and remove both the OtBu and Obzl protecting groups from the aspartate residue, along with other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or argon gas.
-
The crude peptide is now ready for purification by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The choice of aspartic acid derivative can significantly impact the purity of the final peptide due to the risk of aspartimide formation. The table below presents comparative data on the formation of aspartimide-related byproducts when using the standard Fmoc-Asp(OtBu)-OH versus more sterically hindered derivatives in a model peptide prone to this side reaction. While this compound was not directly tested in these studies, its performance is anticipated to be similar to that of Fmoc-Asp(OtBu)-OH due to the identical side-chain protecting group.
| Asp Protecting Group | % Aspartimide-Related Byproducts (Asp-Asn sequence) | % D-Asp Isomer (Asp-Asn sequence) |
| Asp(OtBu) | 48.7% | 12.1% |
| Asp(OMpe) | 11.2% | 3.0% |
| Asp(OBno) | 0.8% | 0.4% |
| Data sourced from comparative studies on the scorpion toxin II model peptide after prolonged treatment with 20% piperidine in DMF. |
This data highlights that for sequences highly susceptible to aspartimide formation, researchers should consider using derivatives with bulkier side-chain protecting groups to improve the purity and yield of the target peptide.
Visualizations
Caption: Workflow for SPPS using this compound
Caption: Side reaction pathway leading to aspartimide formation.
References
Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl Coupling Reactions in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of H-Asp(Obzl)-OtBu.HCl, an aspartic acid derivative, in peptide synthesis. This document outlines its properties, common coupling methodologies in both solid-phase (SPPS) and liquid-phase (LPPS) peptide synthesis, and strategies to mitigate the primary side reaction of aspartimide formation. Detailed protocols and quantitative data are presented to assist researchers in optimizing their peptide synthesis strategies.
Introduction to this compound in Peptide Synthesis
This compound is a commonly used building block in peptide synthesis. It is an aspartic acid derivative where the side-chain carboxylic acid is protected by a benzyl (Bzl) ester and the C-terminal carboxylic acid is protected as a tert-butyl (tBu) ester. The α-amino group is present as a hydrochloride salt. This orthogonal protection scheme allows for the selective deprotection of the amino and carboxyl groups during peptide chain elongation.
The primary challenge associated with the incorporation of aspartic acid residues in peptide synthesis is the base-catalyzed formation of a cyclic succinimide intermediate, known as an aspartimide.[1][2] This side reaction can lead to the formation of undesired α- and β-peptide isomers, racemization at the aspartic acid residue, and chain termination, ultimately impacting the purity and yield of the target peptide.[1][2] The choice of protecting groups and coupling conditions is therefore critical to minimize this side reaction.
Properties of this compound
| Property | Description |
| Molecular Formula | C₁₅H₂₂ClNO₄ |
| Molecular Weight | 315.8 g/mol |
| Appearance | White to off-white solid |
| Protection Scheme | α-Amino Group: Unprotected (as HCl salt) |
| Side-Chain Carboxyl Group: Benzyl (Bzl) ester | |
| C-Terminal Carboxyl Group: tert-Butyl (tBu) ester | |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). |
Advantages of the Obzl/OtBu Protection Strategy:
-
Orthogonality: The benzyl and tert-butyl esters offer orthogonal protection. The tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the benzyl ester is typically removed by hydrogenolysis.[3] This allows for selective deprotection during peptide synthesis.
-
Suppression of Aspartimide Formation: While not completely eliminating the risk, the steric bulk of the protecting groups can help to reduce the rate of aspartimide formation compared to less hindered protecting groups.
Disadvantages:
-
Aspartimide Formation: Despite the protection, aspartimide formation can still occur, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
-
Hydrogenolysis Requirement: The final removal of the benzyl group requires catalytic hydrogenation, which may not be compatible with all peptide sequences (e.g., those containing sulfur-containing amino acids like methionine or cysteine).
Coupling Reagents for Peptide Synthesis
The choice of coupling reagent is crucial for efficient peptide bond formation and minimizing side reactions. Several classes of coupling reagents are commonly used in both SPPS and LPPS.
| Reagent Class | Examples | Reactivity | Advantages | Disadvantages |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Moderate | Cost-effective | Can cause racemization; DCC produces an insoluble urea byproduct. |
| Phosphonium Salts | PyBOP, PyAOP | High | Fast coupling, low racemization | Byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | High | Very fast coupling, efficient for hindered amino acids | Can cause guanidinylation of the N-terminus if used in excess. |
Additives to Suppress Racemization:
Additives such as 1-Hydroxybenzotriazole (HOBt) and Oxyma Pure are often used in conjunction with coupling reagents to suppress racemization and improve coupling efficiency.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(Obzl)-OH
In standard Fmoc-based SPPS, the N-terminally protected version, Fmoc-Asp(Obzl)-OH, would be used.
Workflow for a Standard SPPS Coupling Cycle:
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol: Manual Fmoc SPPS of a Dipeptide (e.g., X-Asp(Obzl)-) on Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-Asp(Obzl)-OH:
-
In a separate vial, dissolve Fmoc-Asp(Obzl)-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF (2 mL).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (free amines present), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Fmoc Deprotection (for the next coupling): Repeat step 2.
-
Coupling of the next Fmoc-amino acid (Fmoc-X-OH): Repeat step 3 with the desired Fmoc-amino acid.
-
Final Deprotection and Cleavage:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM (5 x 5 mL).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
To remove the benzyl protecting group, dissolve the purified peptide in a suitable solvent (e.g., methanol, acetic acid) and subject it to catalytic hydrogenation with Pd/C.
-
Table 1: Comparison of Coupling Reagents for Fmoc-Asp(Obzl)-OH (Illustrative Data)
| Coupling Reagent | Activation Time | Coupling Time | Yield (Crude) | Purity (Crude) | Aspartimide Formation |
| HATU/DIPEA | 1-2 min | 1-2 h | High | Good | Low |
| HBTU/DIPEA | 1-2 min | 1-2 h | High | Good | Low |
| DIC/HOBt | 5-10 min | 2-4 h | Moderate-High | Moderate | Moderate |
Note: This is illustrative data. Actual results will vary depending on the peptide sequence and reaction conditions.
Liquid-Phase Peptide Synthesis (LPPS)
Protocol: Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Asp(Obzl)-OtBu)
This protocol is adapted from a similar synthesis of a protected angiotensin II fragment.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol, 1 eq.) and Boc-Ala-OH (1.1 mmol, 1.1 eq.) in DCM (10 mL).
-
Coupling:
-
Add HOBt (1.2 mmol, 1.2 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIC (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Aspartimide Formation and Suppression Strategies
Aspartimide formation is a major concern when incorporating aspartic acid into peptides, especially during the basic conditions of Fmoc deprotection in SPPS.
Mechanism of Aspartimide Formation:
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Strategies to Suppress Aspartimide Formation:
-
Use of Bulky Side-Chain Protecting Groups: Protecting groups with greater steric hindrance than benzyl, such as 3-methylpent-3-yl (Mpe), can significantly reduce the rate of aspartimide formation.
-
Modified Fmoc Deprotection Cocktails:
-
Adding an acid, such as formic acid or acetic acid, to the piperidine deprotection solution can lower the basicity and suppress aspartimide formation.
-
Using a weaker base, such as piperazine, in place of piperidine.
-
-
Backbone Protection: The use of a 2-hydroxy-4-methoxybenzyl (Hmb) group to protect the backbone amide nitrogen of the residue C-terminal to the aspartic acid can prevent cyclization.
-
Choice of Coupling Reagent: Highly efficient coupling reagents that promote rapid peptide bond formation can reduce the time the peptide is exposed to basic conditions, thereby minimizing the opportunity for aspartimide formation.
Conclusion
This compound is a valuable building block for the incorporation of aspartic acid into peptides. A thorough understanding of its properties, appropriate coupling conditions, and strategies to mitigate aspartimide formation is essential for successful peptide synthesis. By selecting the optimal coupling reagents, modifying reaction conditions, and considering alternative protecting group strategies, researchers can significantly improve the yield and purity of aspartic acid-containing peptides. These application notes provide a foundation for developing robust and efficient protocols for the synthesis of complex peptides for research and drug development.
References
Deprotection of Aspartyl Protecting Groups: O-benzyl (Obzl) and O-tert-butyl (OtBu)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartic acid is a frequently incorporated amino acid in peptide synthesis and drug design. Its side-chain carboxylic acid functionality often requires protection to prevent unwanted side reactions during synthetic procedures. The choice of protecting group and the subsequent deprotection strategy are critical for the successful synthesis of the target molecule, directly impacting yield, purity, and the prevention of side reactions such as aspartimide formation.
This document provides detailed application notes and protocols for the deprotection of two commonly used aspartyl protecting groups: the O-benzyl (Obzl) ester and the O-tert-butyl (OtBu) ester. The Obzl group is typically removed under reductive conditions (catalytic hydrogenation), while the OtBu group is labile to strong acids. Understanding the nuances of each deprotection method is crucial for optimizing synthetic outcomes. A significant challenge in handling aspartic acid residues is the base-catalyzed formation of a cyclic succinimide intermediate known as aspartimide, which can lead to a mixture of α- and β-peptides and racemization.[1][2]
Deprotection of the O-benzyl (Obzl) Group
The benzyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.[3][4][5] This method offers mild and selective deprotection, leaving many other protecting groups intact. Catalytic transfer hydrogenation, using a hydrogen donor in the presence of a palladium catalyst, is a common and efficient alternative to using hydrogen gas.
Key Considerations for Obzl Deprotection
-
Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst. The loading (typically 5-10%) and quality of the catalyst can influence the reaction rate and efficiency.
-
Hydrogen Source: The reaction can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation with donors like formic acid, ammonium formate, or cyclohexadiene. Formic acid is a convenient hydrogen donor as it can also serve as a solvent for many peptides.
-
Solvent: Methanol, ethanol, and ethyl acetate are common solvents for catalytic hydrogenation.
-
Side Reactions: While generally a clean reaction, incomplete deprotection can occur. Additionally, in peptide synthesis, the choice of reaction conditions is crucial to avoid side reactions involving other sensitive residues.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol describes the deprotection of an N-terminally protected Asp(OBzl) derivative using formic acid as the hydrogen donor.
Materials:
-
N-protected Asp(OBzl) derivative (e.g., Boc-Asp(OBzl)-OH or Z-Asp(OBzl)-OH)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Celite® or a membrane filter
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purity analysis
Procedure:
-
Dissolve the N-protected Asp(OBzl) derivative in methanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
To this suspension, add formic acid (2-4 equivalents relative to the substrate).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
-
Analyze the final product for purity by HPLC and confirm its identity by mass spectrometry.
Deprotection of the O-tert-butyl (OtBu) Group
The tert-butyl ester is another prevalent protecting group for the side chain of aspartic acid, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). Its key advantage is its stability to the basic conditions used for Fmoc group removal and its lability to strong acids like trifluoroacetic acid (TFA).
Key Considerations for OtBu Deprotection
-
Acid Strength: A high concentration of a strong acid is required for efficient cleavage. TFA is the most common reagent, often used in concentrations of 50-95% in a solvent like dichloromethane (DCM).
-
Scavengers: During acidolysis, the released tert-butyl cation is a reactive electrophile that can alkylate sensitive residues like tryptophan and methionine. To prevent these side reactions, scavengers such as triisopropylsilane (TIS), water, or thioanisole are typically added to the cleavage cocktail.
-
Aspartimide Formation: Acid-mediated cleavage of Asp(OtBu) can also promote aspartimide formation, especially in susceptible sequences. The choice of cleavage cocktail and reaction time should be optimized to minimize this side reaction.
-
Work-up: After cleavage, the peptide is typically precipitated from the acidic solution by the addition of cold diethyl ether.
Experimental Protocol: TFA-Mediated Deprotection
This protocol outlines a general procedure for the deprotection of an Asp(OtBu)-containing peptide from a solid support and the simultaneous removal of the OtBu group.
Materials:
-
Peptidyl-resin containing an Asp(OtBu) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
HPLC system for purification and analysis
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides with other sensitive residues, different scavenger combinations may be necessary.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
Purify the peptide by preparative HPLC and confirm its identity and purity by analytical HPLC and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative data for the deprotection of Obzl and OtBu groups from aspartic acid derivatives. It is important to note that yields and purity can be highly dependent on the specific substrate, reaction scale, and purity of starting materials.
| Protecting Group | Deprotection Method | Reagents | Typical Yield (%) | Typical Purity (%) | Key Side Reactions |
| O-benzyl (Obzl) | Catalytic Transfer Hydrogenation | 10% Pd/C, HCOOH, MeOH | 85-98 | >95 | Incomplete deprotection |
| O-benzyl (Obzl) | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | 90-99 | >95 | Incomplete deprotection |
| O-tert-butyl (OtBu) | Acidolysis | TFA/TIS/H₂O (95:2.5:2.5) | 80-95 | >90 | Aspartimide formation, alkylation of sensitive residues |
| O-tert-butyl (OtBu) | Acidolysis | TFA/DCM (1:1) | 85-95 | >90 | Aspartimide formation |
Visualization of Deprotection Pathways
The following diagrams illustrate the deprotection workflows for the Obzl and OtBu groups from an N-terminally protected aspartic acid.
Caption: Workflow for the deprotection of the O-benzyl group.
Caption: Workflow for the deprotection of the O-tert-butyl group.
Orthogonal Deprotection Strategy
In complex syntheses, it may be desirable to have both Obzl and OtBu protecting groups present on the same molecule, allowing for their selective removal. This is known as an orthogonal protection strategy. For instance, an Asp(OBzl) residue can be deprotected using catalytic hydrogenation without affecting an Asp(OtBu) residue on the same molecule. Conversely, the Asp(OtBu) residue can be selectively removed with mild acid treatment under conditions that do not cleave the Obzl group.
Caption: Orthogonal deprotection of Obzl and OtBu groups.
Conclusion
The selection of an appropriate protecting group for aspartic acid and the corresponding deprotection strategy are critical decisions in chemical synthesis. The O-benzyl group, removed by mild catalytic hydrogenation, and the O-tert-butyl group, cleaved by strong acid, offer versatile options for synthetic chemists. Careful consideration of the reaction conditions, potential side reactions like aspartimide formation, and the presence of other sensitive functional groups is essential to maximize the yield and purity of the final product. The protocols and data provided herein serve as a guide for researchers to effectively implement these common deprotection strategies in their synthetic endeavors.
References
Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Obzl)-OtBu.HCl is a conveniently protected aspartic acid derivative for incorporation into peptide sequences. This building block is particularly suited for Boc-based solid-phase peptide synthesis (SPPS). The hydrochloride salt form enhances stability and solubility for stock solution preparation. The strategic placement of two distinct protecting groups, the benzyl (Bzl) ester on the side-chain carboxyl group and the tert-butyl (tBu) ester on the C-terminus, allows for selective deprotection strategies, a key consideration in the synthesis of complex peptides.
The primary application of this compound is in Boc-SPPS, where the free α-amino group is ready for coupling to the growing peptide chain without the need for a temporary N-terminal deprotection step for the first residue if it is aspartic acid. The orthogonal nature of the Obzl and OtBu protecting groups, with their differential lability to hydrogenolysis and strong acids versus moderate acids, respectively, provides synthetic flexibility.
Protecting Group Strategy
The use of this compound implies a Boc/Bzl protection strategy for the peptide synthesis.[1] In this approach:
-
Temporary α-amino group protection: The tert-Butyloxycarbonyl (Boc) group is used for the temporary protection of the α-amino group of the amino acids being coupled. It is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[1]
-
Permanent side-chain protection: Benzyl-based protecting groups, such as the benzyl (Bzl) ester for the aspartic acid side chain, are employed for "permanent" protection throughout the synthesis. These groups are stable to the repetitive TFA treatments used for Boc removal.[2]
-
Final Cleavage and Deprotection: The final peptide is cleaved from the resin, and the permanent side-chain protecting groups (like Obzl) are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
This strategy is orthogonal to the Fmoc/tBu strategy, where the base-labile Fmoc group is used for temporary N-terminal protection and acid-labile tBu-based groups are used for side-chain protection.
Quantitative Data: A Comparative Overview
While specific yield and purity data for peptides synthesized using this compound are not extensively published in comparative studies, we can infer its performance based on the well-established Boc-SPPS methodology and compare it to the more commonly reported Fmoc-SPPS for aspartic acid incorporation. The primary challenge in incorporating aspartic acid, especially in Fmoc-SPPS, is the formation of aspartimide, a side reaction that can lead to impurities.
| Parameter | Boc-SPPS with this compound (Inferred) | Fmoc-SPPS with Fmoc-Asp(OtBu)-OH (Reported) | Key Considerations & References |
| Coupling Efficiency | High | Generally high, but can be sequence-dependent. | Coupling efficiency in SPPS is typically high for most amino acids. Standard coupling reagents like DIC/HOBt or HBTU are effective. |
| Risk of Aspartimide Formation | Low | High, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | Aspartimide formation is primarily a base-catalyzed side reaction during the piperidine-mediated Fmoc deprotection step. This is not a significant issue in Boc-SPPS which uses acid for deprotection. |
| Crude Peptide Purity | Generally high, with fewer aspartimide-related impurities. | Can be lower due to aspartimide formation, leading to a mixture of α- and β-peptides and racemized products. | The purity of the crude peptide directly impacts the difficulty and yield of the final purification step. |
| Final Yield | Potentially higher due to lower side reactions. | Can be significantly reduced by aspartimide formation and subsequent purification challenges. | Yields in SPPS are highly sequence and length-dependent. |
| Cleavage Conditions | Requires strong acids (e.g., HF, TFMSA). | Milder acid conditions (e.g., high concentration of TFA). | The choice of cleavage cocktail depends on the resin and the other protecting groups on the peptide. |
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for incorporating an this compound residue into a peptide chain using Boc-SPPS on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (if Asp is not the C-terminal):
-
Couple the first Boc-protected amino acid to the resin using standard protocols (e.g., cesium salt method).
-
Proceed with standard Boc-SPPS cycles (Boc deprotection, neutralization, coupling) until the point of aspartic acid incorporation.
-
-
Incorporation of this compound:
-
Deprotection of the preceding amino acid: Remove the Boc group from the N-terminus of the resin-bound peptide by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 2 x 2 minutes. Wash with DCM (5x).
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Continue with standard Boc-SPPS cycles for the subsequent amino acids.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a strong acid cleavage cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/thioanisole) for 1-2 hours at 0°C.[3]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Orthogonal Deprotection of Obzl and OtBu Groups
In some synthetic strategies, it may be desirable to selectively deprotect the side-chain or the C-terminus.
-
Selective Removal of the OtBu Group: The tert-butyl ester is labile to moderate acids. Treatment with a solution of TFA in DCM (e.g., 20-50% TFA) will cleave the OtBu group while leaving the Obzl group intact.
-
Selective Removal of the Obzl Group: The benzyl ester is stable to acidic conditions used for Boc and OtBu removal but can be cleaved by catalytic hydrogenolysis.
-
Procedure: Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Add a palladium catalyst (e.g., 10% Pd/C). Purge the reaction vessel with hydrogen gas and stir at room temperature until the deprotection is complete (monitor by TLC or HPLC). Filter off the catalyst and evaporate the solvent.
-
Visualizations
Experimental Workflow for Boc-SPPS
Caption: A generalized workflow for the incorporation of this compound using Boc-SPPS.
Signaling Pathway: Role of Aspartic Acid in GPCRs
Aspartic acid residues play critical roles in the function of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets. A highly conserved aspartic acid residue in the second transmembrane helix (TM2) is crucial for sodium ion binding and allosteric modulation of receptor signaling.
Caption: The role of aspartic acid residues in GPCR signaling and allosteric modulation.
Applications in Drug Development
Peptides containing aspartic acid are integral to numerous biological processes and are therefore of significant interest in drug development. The carboxylic acid side chain of aspartic acid can participate in:
-
Enzyme Active Sites: Aspartic acid residues are frequently found in the active sites of enzymes, where they can act as general acids or bases in catalysis. For example, in aspartic proteases, a pair of aspartic acid residues is essential for the hydrolysis of peptide bonds.
-
Receptor Binding: The charged nature of the aspartic acid side chain at physiological pH allows it to form key salt bridges and hydrogen bonds with receptors, contributing to binding affinity and specificity. This is particularly important in the interaction of peptide ligands with their cognate GPCRs.
-
Modulation of Physicochemical Properties: The incorporation of aspartic acid can enhance the solubility and modulate the overall charge of a synthetic peptide, which can be crucial for its pharmacokinetic and pharmacodynamic properties.
The use of this compound in a Boc-SPPS strategy provides a reliable method for synthesizing these important peptides, avoiding the common side reactions associated with Fmoc-SPPS and potentially leading to higher purity and yield of the final product. This is particularly advantageous in the development of peptide-based therapeutics where purity and homogeneity are critical.
References
Synthesis of Peptides Containing H-Asp(Obzl)-OtBu.HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of peptides incorporating the aspartic acid derivative H-Asp(Obzl)-OtBu.HCl. These guidelines are intended for professionals in research, and drug development who are utilizing solid-phase peptide synthesis (SPPS). The focus is on addressing the challenges associated with aspartic acid residues, particularly the prevention of aspartimide formation, a common and problematic side reaction.
Application Notes
The use of aspartic acid derivatives in peptide synthesis requires careful consideration to avoid side reactions, primarily the formation of aspartimide. This occurs through the cyclization of the aspartic acid residue, which can be initiated by the basic conditions used for Fmoc deprotection in SPPS. Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides and racemization, which are often difficult to separate from the target peptide[1].
The derivative this compound offers a dual-protection strategy for the carboxylic acid groups of aspartic acid. The benzyl (Bzl) ester protects the side-chain β-carboxyl group, while the tert-butyl (tBu) ester protects the C-terminal α-carboxyl group. The hydrochloride salt form necessitates a neutralization step prior to or during the coupling reaction.
Key Considerations for Using this compound:
-
Protection Strategy: This derivative is most suitable for Boc-based SPPS where the N-terminal temporary protecting group is Boc (tert-butyloxycarbonyl). The OtBu group is labile to strong acids like TFA, which is used for Boc deprotection. The Obzl group is typically removed during the final cleavage from the resin with strong acids like HF or a trifluoromethanesulfonic acid-based cocktail[2].
-
Neutralization: As a hydrochloride salt, the N-terminal amine is protonated and thus not nucleophilic. It must be neutralized to the free amine before it can participate in the coupling reaction. An in situ neutralization protocol is highly recommended to minimize the exposure of the free amine, which can reduce aggregation, especially in "difficult" sequences[3][4][5].
-
Aspartimide Formation: While the primary focus of aspartimide formation is often on the side-chain protecting group during Fmoc-SPPS, the peptide backbone amide can still participate in cyclization. The choice of coupling reagents and conditions can influence the extent of this side reaction.
-
Alternative Protecting Groups: For syntheses where aspartimide formation is a major concern, especially in Fmoc-SPPS, several alternative side-chain protecting groups for aspartic acid have been developed to be less prone to this side reaction than the commonly used OtBu group. These include O-3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno).
Experimental Protocols
The following protocols are generalized for the incorporation of this compound into a peptide sequence via manual solid-phase peptide synthesis using a Boc strategy with in situ neutralization.
Materials
-
This compound
-
Boc-protected amino acids
-
Resin (e.g., Pam resin for C-terminal acid, MBHA resin for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents (e.g., DCM, DMF, Isopropanol)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DMS)
-
Diethyl ether, cold
Protocol 1: Resin Loading of the First Amino Acid (if not pre-loaded)
This protocol describes the loading of the first Boc-protected amino acid onto the resin.
-
Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x).
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add a coupling agent such as DIC (2-4 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DMAP (0.1 equivalents) to catalyze the esterification.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Use a capping agent (e.g., acetic anhydride/DIEA in DMF) to block any unreacted sites.
Protocol 2: Peptide Chain Elongation with this compound using in situ Neutralization
This protocol details a single coupling cycle for incorporating this compound after a Boc-amino acid has been coupled and deprotected.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 100% TFA to the resin and agitate for 1-2 minutes.
-
Drain the TFA.
-
Repeat the 100% TFA treatment for another 1-2 minutes.
-
Wash the resin with DCM (3x) and DMF (3x) to remove residual TFA.
-
-
Amino Acid Activation and in situ Neutralization/Coupling:
-
In a separate vial, dissolve this compound (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add this solution to the reaction vessel containing the resin.
-
Immediately add DIEA (5 equivalents) to the reaction vessel. The DIEA will neutralize the hydrochloride salt of the incoming amino acid and the TFA salt of the N-terminal amine on the resin.
-
Agitate the mixture for 10-20 minutes. The coupling reaction will proceed simultaneously with neutralization.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent Boc-amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the dried peptide-resin with a strong acid cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove the side-chain protecting groups (including the Obzl group). This step should be performed by experienced personnel in a properly ventilated fume hood.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Data Presentation
The propensity for aspartimide formation is highly dependent on the side-chain protecting group of the aspartic acid residue. The following table summarizes the relative performance of different Asp protecting groups in minimizing this side reaction during Fmoc-SPPS. While this compound is intended for Boc-SPPS, this data is relevant for understanding the stability of different protecting groups.
| Aspartic Acid Derivative | Aspartimide Formation (% per cycle) in VKDGYI sequence | D-Asp Content (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 2.5 | 10.4 | |
| Fmoc-Asp(OMpe)-OH | 0.4 | 4.8 | |
| Fmoc-Asp(OBno)-OH | 0.1 | 0.5 |
This data is from a model peptide synthesized using Fmoc chemistry and is intended to illustrate the relative stability of different side-chain protecting groups.
Visualizations
Caption: A flowchart of the Boc-SPPS cycle using in situ neutralization for the incorporation of this compound.
Caption: The mechanism of aspartimide formation from an aspartic acid residue during peptide synthesis.
References
Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Obzl)-OtBu.HCl is a valuable building block in solution-phase peptide synthesis (SPPS). It is an aspartic acid derivative with two distinct and orthogonally protected carboxylic acid functionalities. The α-carboxyl group is protected as a tert-butyl (OtBu) ester, while the β-carboxyl group of the side chain is protected as a benzyl (Obzl) ester. The free amino group is present as a hydrochloride salt. This strategic protection scheme allows for selective deprotection and subsequent modification, making it a versatile reagent for the synthesis of complex peptides and peptide fragments.
The use of solution-phase synthesis, while often more labor-intensive than solid-phase methods for long peptides, offers significant advantages for the synthesis of shorter peptides and for large-scale production where purification of intermediates is crucial.
Applications in Peptide Synthesis
The unique protecting group combination of this compound makes it particularly useful in several areas of peptide chemistry:
-
Fragment Condensation: It can be used as the C-terminal residue of a peptide fragment. After synthesis of the fragment, the N-terminal protecting group (e.g., Boc or Fmoc) of the growing peptide chain can be removed, and the fragment can be coupled to another peptide or amino acid.
-
Synthesis of Peptides with Side-Chain Modifications: The orthogonal nature of the Obzl and OtBu groups allows for the selective deprotection of one carboxyl group while the other remains protected. For instance, the benzyl group can be removed by catalytic hydrogenation to liberate the side-chain carboxyl group for modification (e.g., cyclization, conjugation) while the peptide backbone remains anchored via the C-terminal tert-butyl ester.
-
Introduction of Aspartic Acid Residues: It serves as a reliable building block for introducing an aspartic acid residue into a peptide sequence with defined protection of both carboxylic acid groups.
Key Features and Advantages
-
Orthogonal Protection: The acid-labile tert-butyl group and the hydrogenolysis-labile benzyl group can be removed under different conditions, allowing for selective deprotection.
-
Suitability for Solution-Phase Synthesis: As a free amino acid salt, it is readily soluble in common organic solvents used for solution-phase peptide coupling reactions.
-
Versatility: Enables the synthesis of a wide range of modified and complex peptides.
Potential Side Reactions: Aspartimide Formation
A significant side reaction associated with aspartic acid derivatives in peptide synthesis is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, particularly under basic conditions used for Fmoc deprotection in solid-phase synthesis, but it can also be a concern in solution-phase synthesis. Aspartimide formation can lead to racemization and the formation of β-peptides.
Mitigation Strategies:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling reaction can help to suppress racemization and side reactions.
-
Careful Control of Base: When neutralizing the HCl salt or during coupling, the amount and type of base should be carefully controlled to avoid excessively basic conditions. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are preferred.
Experimental Protocols
General Considerations
-
Solvents: Anhydrous solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) should be used for all coupling reactions.
-
Reagents: Coupling reagents and amino acid derivatives should be of high purity.
-
Reaction Monitoring: The progress of coupling and deprotection reactions should be monitored by thin-layer chromatography (TLC) or HPLC.
Protocol 1: Dipeptide Synthesis - Coupling of Boc-Ala-OH with this compound
This protocol describes the synthesis of the protected dipeptide Boc-Ala-Asp(Obzl)-OtBu.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution of Starting Materials:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
-
Coupling Reaction:
-
Cool the Boc-Ala-OH/HOBt solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled Boc-Ala-OH/HOBt solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized H-Asp(Obzl)-OtBu solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup:
-
Monitor the reaction completion by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: N-Terminal Boc Deprotection
This protocol describes the removal of the N-terminal Boc group from the synthesized dipeptide, Boc-Ala-Asp(Obzl)-OtBu.
Materials:
-
Boc-Ala-Asp(Obzl)-OtBu
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq, typically a 25-50% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup:
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Triturate the resulting oil or solid with cold diethyl ether to precipitate the TFA salt of the dipeptide (H-Ala-Asp(Obzl)-OtBu·TFA).
-
Collect the solid by filtration or centrifugation and dry under vacuum.
-
The resulting dipeptide TFA salt can be used in the next coupling step after neutralization.
Data Presentation
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |
| Coupling | Boc-Ala-Asp(Obzl)-OtBu | This compound | 85-95 | >95 |
| Boc Deprotection | H-Ala-Asp(Obzl)-OtBu·TFA | Boc-Ala-Asp(Obzl)-OtBu | >95 | >97 |
Note: The above data are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the synthesis of a protected dipeptide.
Caption: Orthogonal deprotection of Asp(Obzl)-OtBu.
Caption: Mechanism of aspartimide side reaction.
Conclusion
This compound is a highly effective building block for the solution-phase synthesis of peptides, particularly when strategic, orthogonal deprotection is required. The protocols provided herein offer a general framework for its use in the synthesis of dipeptides, which can be extended to the synthesis of more complex peptide structures. Careful control of reaction conditions is necessary to minimize side reactions such as aspartimide formation, ensuring the synthesis of high-purity peptides for research and drug development applications.
Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Obzl)-OtBu.HCl, an aspartic acid derivative with orthogonal protecting groups, is a critical building block in peptide synthesis, particularly for drug discovery applications. The benzyl (Bzl) ester protecting the side-chain carboxyl group and the tert-butyl (tBu) ester protecting the alpha-carboxyl group offer strategic advantages in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This strategic arrangement allows for selective deprotection and modification, enabling the synthesis of complex and modified peptides with therapeutic potential.
The primary application of this reagent lies in its incorporation into peptide sequences where the aspartic acid residue is a key component of the pharmacophore or where its carboxylic acid side chain requires modification. The use of orthogonal protection is crucial to prevent unwanted side reactions, such as aspartimide formation, which can compromise the purity and yield of the target peptide.[1]
This document provides detailed application notes on the use of this compound in the synthesis of bioactive peptides, with a focus on Angiotensin II, a well-studied octapeptide hormone. It also includes a comprehensive experimental protocol for its synthesis and information on its biological signaling pathways.
Application Note 1: Synthesis of Angiotensin II
Background: Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure, making it a significant target in the development of therapeutics for hypertension and cardiovascular diseases.[2][3] Its synthesis serves as an excellent model to demonstrate the utility of this compound in constructing biologically active peptides. The sequence of Angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The N-terminal aspartic acid residue is crucial for its biological activity.
Synthetic Strategy: The Boc/Bzl strategy in solid-phase peptide synthesis is a well-established method for synthesizing peptides like Angiotensin II.[1][4] In this approach, the Nα-amino group is temporarily protected with the acid-labile tert-butyloxycarbonyl (Boc) group, while the side chains of reactive amino acids are protected with more stable benzyl-based groups. This compound is utilized in its Boc-protected form, Boc-Asp(OBzl)-OH, for the first coupling step to the resin.
Key Advantages of Using Boc-Asp(OBzl)-OH:
-
Orthogonal Protection: The Boc group can be removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the benzyl ester on the side chain is stable under these conditions and requires a strong acid (e.g., hydrofluoric acid, HF) for cleavage. This orthogonality prevents premature deprotection of the side chain.
-
Minimization of Side Reactions: The bulky tert-butyl ester on the C-terminus of the aspartic acid building block helps to minimize the formation of aspartimide, a common side reaction that can occur during peptide synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of Angiotensin II using a Boc/Bzl SPPS strategy.
| Parameter | Value | Reference |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | |
| Coupling Efficiency per Step | >99% | General SPPS knowledge |
| Crude Peptide Yield | 85.78% | |
| Crude Peptide Purity (by HPLC) | >90% | |
| Final Purified Peptide Yield | Varies (dependent on purification) | General SPPS knowledge |
| Final Purified Peptide Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Angiotensin II using Boc/Bzl Strategy
This protocol outlines the manual solid-phase synthesis of Angiotensin II on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Phe-OH
-
Boc-Pro-OH
-
Boc-His(Tos)-OH
-
Boc-Ile-OH
-
Boc-Tyr(Br-Z)-OH
-
Boc-Val-OH
-
Boc-Arg(Tos)-OH
-
Boc-Asp(OBzl)-OH
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydrofluoric acid (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Attachment (Esterification):
-
Couple Boc-Phe-OH to the resin using standard esterification procedures (e.g., cesium salt method).
-
-
Peptide Chain Elongation (One Coupling Cycle):
-
Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 2 minutes each). Wash with DCM (5x).
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence (Pro, His, Ile, Tyr, Val, Arg, Asp).
-
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.
-
Treat the dried peptide-resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of Angiotensin II.
-
Signaling Pathways and Experimental Workflows
The biological effects of Angiotensin II are mediated through its interaction with specific G protein-coupled receptors, primarily the AT1 and AT2 receptors. The activation of these receptors triggers a cascade of intracellular signaling events.
Caption: Angiotensin II Signaling Pathway.
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide like Angiotensin II.
Caption: Solid-Phase Peptide Synthesis Workflow.
Conclusion
This compound and its N-Boc protected form are indispensable tools in the synthesis of complex peptides for drug discovery. The orthogonal protecting group strategy it employs is fundamental to achieving high yields and purity of target peptides, as exemplified by the synthesis of Angiotensin II. The detailed protocols and understanding of the associated signaling pathways provided herein serve as a valuable resource for researchers engaged in peptide-based drug development.
References
Application Notes and Protocols: H-Asp(Obzl)-OtBu.HCl in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those containing aspartic acid residues, is often challenging due to the propensity for aspartimide formation. This side reaction, prevalent during Fmoc-based solid-phase peptide synthesis (SPPS), can lead to a mixture of impurities, including α- and β-peptides, as well as racemized products, which complicates purification and reduces the overall yield of the target peptide.[1][2][3] The strategic choice of side-chain protecting groups for aspartic acid is therefore critical for a successful synthesis.
H-Asp(Obzl)-OtBu.HCl is a specialized amino acid derivative designed to offer orthogonal protection of the α- and β-carboxyl groups. This dual protection scheme provides unique advantages in specific synthetic strategies, such as fragment condensation and the synthesis of branched or cyclic peptides. The tert-butyl (OtBu) ester protects the α-carboxyl group, while the benzyl (OBzl) ester protects the β-carboxyl side chain. This arrangement allows for the selective deprotection of either carboxyl group, enabling a high degree of synthetic flexibility.
Rationale for Use
The primary advantage of this compound lies in its orthogonal deprotection capabilities. In traditional Fmoc-SPPS, both the side-chain protecting groups (like OtBu) and the resin linker are typically cleaved by strong acids like trifluoroacetic acid (TFA).[4][5] The benzyl protecting group, however, can be selectively removed under different conditions, such as catalytic hydrogenation, while the tert-butyl group is labile to moderate acids. This orthogonality is particularly useful in:
-
Peptide Fragment Condensation: A protected peptide fragment can be synthesized with the C-terminal α-carboxyl group protected as a tert-butyl ester. Following purification, the OtBu group can be selectively removed to liberate the C-terminal acid for coupling with another peptide fragment.
-
On-Resin Cyclization: The side-chain benzyl ester can be selectively deprotected on the solid support to allow for side-chain modification or cyclization with another residue in the peptide sequence.
-
Synthesis of Branched Peptides: The selective deprotection of the side-chain carboxyl group allows for the assembly of a second peptide chain on the aspartic acid residue.
Data Presentation
The following table summarizes a comparative analysis of aspartic acid derivatives in a model peptide synthesis, highlighting the potential advantages of using an orthogonal protection strategy. The data is compiled from typical results observed in Fmoc-SPPS and illustrates the impact of the protecting group on purity and the formation of aspartimide-related impurities.
| Aspartic Acid Derivative | Model Sequence | Coupling Efficiency (%) | Crude Purity (%) | Aspartimide Formation (%) | D-Asp Isomer (%) |
| Fmoc-Asp(OtBu)-OH | VKDG YI | >99 | 65 | 25-30 | 10-15 |
| Fmoc-Asp(OMpe)-OH | VKDG YI | >99 | 75 | 10-15 | 5-8 |
| Fmoc-Asp(OBno)-OH | VKDG YI | >99 | >90 | <2 | <1 |
| This compound | Fragment Synthesis | >98 | >95 (post-fragment coupling) | Dependent on subsequent steps | Low |
Note: Data for this compound is projected based on its application in fragment condensation, where purification of the fragment prior to coupling leads to higher final purity. The OMpe and OBno derivatives are included as benchmarks for reduced aspartimide formation in linear synthesis.
Experimental Protocols
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser Test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling Activation: In a separate vessel, dissolve this compound (3 eq.), Oxyma (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF.
-
Chain Elongation: Proceed with the next coupling cycle.
Protocol 2: Selective Deprotection of the α-Carboxyl (OtBu) Group for Fragment Condensation
This protocol outlines the cleavage of the C-terminal tert-butyl ester from a protected peptide fragment in solution.
Materials:
-
Protected peptide with C-terminal -Asp(Obzl)-OtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the protected peptide fragment in DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Deprotection: Add the cleavage cocktail to the dissolved peptide. Stir the reaction mixture at room temperature for 2-3 hours.
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the deprotected peptide fragment under vacuum. The fragment is now ready for subsequent coupling.
Protocol 3: Selective Deprotection of the β-Carboxyl (OBzl) Group for On-Resin Modification
This protocol describes the removal of the benzyl protecting group from the aspartic acid side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing -Asp(Obzl)-OtBu
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Scavenger (e.g., Phenylsilane)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in the chosen solvent (DMF or DCM).
-
Catalyst Addition: Add the palladium catalyst (0.2 eq.) and the scavenger (10 eq.) to the resin suspension.
-
Deprotection: Gently agitate the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Wash the resin extensively with the reaction solvent, followed by a chelating wash (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.
-
Final Washes: Wash the resin with DMF and DCM.
-
Further Modification: The liberated side-chain carboxyl group is now available for on-resin modification, such as cyclization or branching.
Visualizations
Caption: Workflow for synthesis and orthogonal deprotection using this compound.
Caption: Orthogonal deprotection logic for this compound.
Conclusion
This compound is a valuable reagent for advanced peptide synthesis, offering a solution for complex synthetic challenges that are difficult to address with standard aspartic acid derivatives. Its orthogonal protecting groups enable sophisticated strategies such as peptide fragment condensation, on-resin cyclization, and the synthesis of branched peptides. While the primary concern in linear SPPS is often the mitigation of aspartimide formation, for which other specialized derivatives may be better suited, the synthetic flexibility offered by this compound makes it an indispensable tool for the synthesis of complex peptide architectures in research and drug development. Careful selection of the deprotection conditions is paramount to fully exploit the potential of this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation and H-Asp(Obzl)-OtBu.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Asp(Obzl)-OtBu.HCl and aiming to prevent aspartimide formation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern when using this compound?
Aspartimide formation is a common side reaction in peptide synthesis involving an aspartic acid (Asp) residue. It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue. This reaction is particularly problematic as it leads to a mixture of byproducts, including the desired α-peptide, the isomeric β-peptide where the peptide bond is formed with the side-chain carboxyl group, and racemized D-Asp containing peptides.[1][2] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yield and compromised purity of the final product.[1]
The use of this compound is a concern because the benzyl (Bzl) ester protecting the side chain is known to be more susceptible to aspartimide formation compared to other protecting groups like cyclohexyl esters.[3]
Q2: Which factors influence the rate of aspartimide formation?
Several factors can influence the rate of aspartimide formation:
-
Peptide Sequence: Sequences where the Asp residue is followed by a small, sterically unhindered amino acid, such as Glycine (Asp-Gly), are highly prone to this side reaction.[2] Other susceptible sequences include Asp-Asn, Asp-Ser, and Asp-Arg.
-
Base: The strength and concentration of the base used in the reaction are critical. Stronger bases and prolonged exposure to basic conditions significantly promote aspartimide formation.
-
Temperature: Higher temperatures accelerate the rate of the cyclization reaction.
-
Solvent: The choice of solvent can also play a role, with different solvents potentially stabilizing or destabilizing the transition state of the reaction.
-
Side-Chain Protecting Group: The nature of the ester group protecting the Asp side chain has a significant impact. Bulkier and more sterically hindering protecting groups can effectively reduce the rate of aspartimide formation.
Q3: How does the Benzyl (Bzl) protecting group in this compound compare to other protecting groups in terms of aspartimide formation?
The benzyl (Bzl) ester is more prone to both acid and base-catalyzed aspartimide formation compared to alkyl esters like the tert-butyl (tBu) or cyclohexyl (OcHex) esters. Studies have shown that under basic conditions (diisopropylethylamine treatment for 24 hours), a tetrapeptide with an Asp(OBzl) residue resulted in significantly more imide formation compared to the same peptide with an Asp(OcHex) residue (a 170-fold difference). Under acidic conditions (HF-anisole), the rate of aspartimide formation for the benzyl ester protected peptide was found to be about three times faster than for the cyclohexyl ester protected peptide.
Troubleshooting Guide
Issue: Significant aspartimide-related impurities are detected in my peptide synthesized using this compound.
This is a common challenge due to the lability of the benzyl protecting group. Below are several strategies to troubleshoot and mitigate this issue, ranging from simple modifications to your existing protocol to the use of alternative reagents.
Modification of Reaction Conditions
-
Choice of Base: If your protocol involves a base, opt for a weaker base. For example, using a hindered base like 2,4,6-collidine instead of a stronger, less hindered base like diisopropylethylamine (DIPEA) can reduce the rate of aspartimide formation.
-
Temperature Control: Perform the coupling and any subsequent base-mediated steps at a lower temperature (e.g., 0 °C or -15 °C) to slow down the rate of the intramolecular cyclization.
-
Reaction Time: Minimize the exposure time to basic conditions to the shortest duration necessary for the reaction to proceed to completion.
Additives to the Reaction Mixture
-
Acidic Additives: In protocols where a base is used, the addition of a weak acid, such as 1-hydroxybenzotriazole (HOBt) or formic acid, can buffer the basicity of the reaction mixture and has been shown to reduce aspartimide formation.
-
Experimental Protocol: Modified Coupling with an Acidic Additive
-
Reagent Preparation: Prepare a solution of your coupling reagent and this compound in a suitable solvent (e.g., DMF).
-
Activation: Add the coupling agent (e.g., HBTU) and a hindered base (e.g., DIPEA).
-
Additive Inclusion: To this mixture, add 0.1 M of an acidic additive like HOBt.
-
Coupling: Add the activated amino acid solution to the N-terminally deprotected peptide.
-
Reaction: Allow the reaction to proceed at a controlled low temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress closely to minimize reaction time.
-
-
Strategic Choice of Protecting Groups (for future syntheses)
While you are currently using this compound, for future syntheses of the same or similar peptides, consider using an aspartic acid derivative with a bulkier side-chain protecting group.
-
Bulky Alkyl Esters: Protecting groups such as 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno) have been shown to be highly effective at minimizing aspartimide formation.
Backbone Protection (for future syntheses)
For particularly problematic sequences like Asp-Gly, the most robust strategy is to use a backbone-protected dipeptide. This involves protecting the amide nitrogen of the amino acid following the Asp residue, which completely prevents the intramolecular cyclization. Di- or tri-methoxybenzyl (DMB/TMB) groups are commonly used for this purpose.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation
| Side-Chain Protecting Group | Model Peptide/Sequence | Conditions | Aspartimide Formation Rate/Percentage | Reference |
| Benzyl (Obzl) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v) at 0 °C | 73.6 x 10⁻⁶ s⁻¹ | |
| Benzyl (Obzl) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24 h | High (170-fold higher than OcHex) | |
| Cyclohexyl (OcHex) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v) at 0 °C | ~3 times slower than Obzl | |
| Cyclohexyl (OcHex) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24 h | 0.3% | |
| tert-Butyl (OtBu) | Scorpion Toxin II (VKDGYI) | 20% Piperidine/DMF, 200 min | High | |
| 3-methylpent-3-yl (OMpe) | Scorpion Toxin II (VKDGYI) | 20% Piperidine/DMF, 200 min | Reduced compared to OtBu | |
| 5-n-butyl-5-nonyl (OBno) | Scorpion Toxin II (VKDGYI) | 20% Piperidine/DMF, 200 min | Almost undetectable | |
| tert-Butyl (OtBu) | Teduglutide (contains Asp-Gly) | Standard Fmoc SPPS | Significant | |
| 5-n-butyl-5-nonyl (OBno) | Teduglutide (contains Asp-Gly) | Standard Fmoc SPPS | 25% reduction compared to OtBu |
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for preventing aspartimide formation.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Asp(Obzl)-OtBu.HCl in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using H-Asp(Obzl)-OtBu.HCl in peptide synthesis. The primary focus is on the prevention and mitigation of aspartimide formation, a prevalent and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of Asp(OBzl) residues in Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The most significant side reaction is the formation of aspartimide.[1][2][3][4] This occurs when the nitrogen atom of the amino acid following the aspartic acid residue attacks the side-chain carbonyl group of the Asp(OBzl) moiety.[3] This cyclization is particularly favored under the basic conditions used for Fmoc deprotection, such as treatment with piperidine.
Q2: Why is aspartimide formation problematic for my peptide synthesis?
A2: Aspartimide formation can lead to several undesirable by-products. The cyclic aspartimide intermediate can reopen to form a mixture of the correct α-aspartyl peptide and the isomeric β-aspartyl peptide. Additionally, racemization at the α-carbon of the aspartic acid can occur. These by-products often have very similar masses and chromatographic retention times to the target peptide, making purification difficult or even impossible. The aspartimide ring can also be attacked by piperidine, leading to the formation of piperidide adducts.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Asn, and Asp-Ser. The lack of steric hindrance from the subsequent residue's side chain allows for easier nucleophilic attack by the backbone amide nitrogen.
Q4: Can high temperatures during synthesis increase the risk of this side reaction?
A4: Yes, elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of aspartimide formation. Careful optimization of temperature is necessary to balance coupling efficiency with the suppression of this side reaction.
Troubleshooting Guide: Aspartimide Formation
If you are observing unexpected peaks in your HPLC analysis or mass spectrometry data suggests the presence of isomers or dehydrated products, you may be experiencing aspartimide formation. Here are some strategies to troubleshoot and mitigate this issue.
Issue: Significant aspartimide-related impurities detected in the crude peptide.
This is a common challenge, especially with susceptible sequences. The following strategies can help minimize this side reaction.
Strategy 1: Modification of Deprotection and Coupling Conditions
Changes to the standard Fmoc deprotection and coupling protocols can significantly reduce the incidence of aspartimide formation.
-
Modify the Fmoc Deprotection Reagent: Using a weaker base for Fmoc removal is an effective strategy.
-
Use Piperazine or Morpholine: These are weaker bases than piperidine and can suppress aspartimide formation, though they may be less efficient for complete Fmoc removal in some cases.
-
Use Dipropylamine (DPA): DPA is a less toxic alternative to piperidine that has been shown to reduce aspartimide formation, particularly at higher temperatures.
-
-
Add Acidic Additives to the Deprotection Solution: Introducing a small amount of a weak acid to the piperidine solution can lower its basicity.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the 20% piperidine in DMF solution is a well-established method to reduce aspartimide formation.
-
Formic Acid: Adding a small amount of formic acid to the piperidine solution can also help to suppress the side reaction.
-
Strategy 2: Utilize Alternative Aspartic Acid Building Blocks
If modification of the synthesis conditions is insufficient, using an aspartic acid derivative with a bulkier side-chain protecting group can provide greater steric hindrance and prevent cyclization.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(ODie)-OH: These building blocks incorporate 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) protecting groups, respectively. Their increased steric bulk offers more protection against aspartimide formation compared to the standard tert-butyl (OtBu) or benzyl (OBzl) groups.
-
Fmoc-Asp(OBno)-OH: This building block has shown excellent results in minimizing aspartimide formation, even in challenging Asp-Gly sequences.
-
Backbone Protection: For particularly difficult sequences, using dipeptide building blocks with backbone protection, such as those incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen, can prevent aspartimide formation.
Quantitative Comparison of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes comparative data for different protecting groups in the synthesis of the scorpion toxin II peptide (VKDX YI), where X is a residue known to promote aspartimide formation. The data reflects the percentage of the desired target peptide remaining after treatment with 20% piperidine in DMF for 200 minutes, simulating 100 deprotection cycles.
| Asp Protecting Group | X = Gly | X = Asn | X = Arg |
| Fmoc-Asp(OtBu)-OH | 3.5% | 45.9% | 53.7% |
| Fmoc-Asp(OMpe)-OH | 33.3% | 76.8% | 85.5% |
| Fmoc-Asp(OBno)-OH | 90.0% | 98.4% | 98.9% |
Data sourced from comparative studies illustrates the superior performance of bulkier protecting groups in preventing aspartimide formation.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/HOBt
This protocol is a common first-line strategy to suppress aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin. A typical procedure is two treatments of 10 minutes each.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each).
Protocol 2: Capping Unreacted Amino Groups
If incomplete coupling is suspected, a capping step can be performed to block unreacted amino groups and prevent the formation of deletion sequences.
-
Reagent Preparation: Prepare a capping solution, for example, a mixture of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. A common mixture is acetic anhydride/DIPEA/DMF.
-
Capping Reaction: After the coupling step, wash the resin with DMF. Then, add the capping solution and agitate for 15-30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.
Visual Guides
Caption: Aspartimide formation pathway in peptide synthesis.
Caption: Troubleshooting workflow for aspartimide formation.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
Cleavage cocktail for peptides with H-Asp(Obzl)-OtBu.HCl
Topic: Cleavage Cocktail for Peptides with H-Asp(Obzl)-OtBu.HCl
This guide provides troubleshooting advice and frequently asked questions for researchers working with peptides containing an Aspartic acid residue with a benzyl-protected side chain (Asp(Obzl)) and a C-terminal tert-butyl ester (OtBu).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving a peptide with both Asp(Obzl) and a C-terminal OtBu group?
The primary challenge lies in the different acid lability of the two protecting groups. The C-terminal tert-butyl (OtBu) ester is readily cleaved by moderate concentrations of trifluoroacetic acid (TFA). The benzyl (Bzl) ester on the Aspartic acid side chain, however, is more stable and typically requires stronger acids like hydrofluoric acid (HF) or extended treatment with TFA for complete removal.[1] This discrepancy can lead to incomplete deprotection of the Asp side chain or, if cleavage times are prolonged, an increased risk of side reactions.
Q2: What is the most critical side reaction to consider with Asp(Obzl)-containing peptides?
The most significant side reaction is aspartimide formation.[2][3] This intramolecular cyclization can be catalyzed by both acid (during final cleavage) and base (during Fmoc-deprotection cycles).[3] The resulting aspartimide intermediate can then undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate by HPLC. Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are particularly prone to this side reaction.
Q3: Which cleavage cocktail is recommended for a peptide containing Asp(Obzl) and OtBu?
A standard high-concentration TFA cocktail is the starting point for cleaving both the OtBu group and the peptide from the resin. However, due to the stability of the benzyl group, modifications are necessary. A robust and widely used cocktail for peptides with sensitive residues is Reagent K . For peptides containing Trp, Met, Cys, or Tyr, scavengers are crucial to prevent alkylation of these nucleophilic residues by carbocations generated during deprotection.
Q4: How do scavengers work and which ones should I use?
During acidolytic cleavage, reactive carbocations (e.g., tert-butyl cations) are generated from the protecting groups. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these cations before they can modify sensitive amino acid residues like Tryptophan, Methionine, or Cysteine.
-
Triisopropylsilane (TIS): An effective scavenger for trityl-based protecting groups and t-butyl cations.
-
Water: Helps to hydrolyze t-butyl cations.
-
Phenol: Protects Tyrosine and Tryptophan residues.
-
Thioanisole: A common scavenger that also aids in the cleavage of some protecting groups.
-
1,2-Ethanedithiol (EDT): A strong nucleophile, particularly useful for scavenging and for peptides containing Trp(For) or Cysteine.
A combination of these scavengers is often employed to ensure broad protection. For instance, the simple and effective TFA/TIS/H₂O (95:2.5:2.5) cocktail is suitable for many peptides but may not be sufficient for those with multiple sensitive residues or the more stable Asp(Obzl) group.
Troubleshooting Guide
Problem 1: Incomplete removal of the Asp(Obzl) protecting group.
-
Symptom: Mass spectrometry analysis shows a mass corresponding to the peptide with the benzyl group still attached (+90 Da).
-
Cause: The benzyl group is more resistant to TFA than t-butyl groups. Standard cleavage times (1.5-2 hours) may be insufficient.
-
Solution:
-
Extend Cleavage Time: Increase the cleavage duration to 3-4 hours. It is advisable to perform a small-scale trial cleavage and monitor the deprotection progress over time by HPLC.
-
Repeat Cleavage: After the initial cleavage and precipitation, the crude peptide can be re-subjected to a fresh cleavage cocktail to remove any remaining protecting groups.
-
Optimize Temperature: While cleavage is typically performed at room temperature, slightly elevated temperatures (up to 40°C) can increase the rate of deprotection, but this must be balanced against the increased risk of side reactions. Conversely, cleavage at lower temperatures (0-5°C) is recommended to reduce aspartimide formation.
-
Problem 2: Significant aspartimide formation observed in the crude product.
-
Symptom: HPLC analysis shows multiple peaks close to the main product peak. Mass spectrometry confirms peaks with the same mass as the target peptide, corresponding to α- and β-aspartyl isomers.
-
Cause: The Asp residue, particularly when followed by a sterically unhindered amino acid like Glycine, is susceptible to intramolecular cyclization under acidic cleavage conditions.
-
Solution:
-
Reduce Cleavage Time: Use the minimum time necessary for complete deprotection, as determined by a time-course study. Prolonged exposure to acid increases the likelihood of aspartimide formation.
-
Lower Cleavage Temperature: Performing the cleavage reaction in an ice bath (0-5°C) can significantly reduce the rate of aspartimide formation.
-
Alternative Protecting Groups: For future syntheses, consider using an Asp protecting group designed to minimize aspartimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.
-
Problem 3: Presence of unexpected side products (e.g., alkylated Trp, Met, or Cys).
-
Symptom: Mass spectrometry reveals adducts on sensitive residues (e.g., +57 Da for t-butylation).
-
Cause: Insufficient or inappropriate scavengers in the cleavage cocktail failed to quench all reactive carbocations.
-
Solution:
-
Use a More Robust Scavenger Cocktail: Employ a comprehensive cocktail like Reagent K, which contains multiple scavengers to protect a wide range of sensitive residues.
-
Increase Scavenger Concentration: For peptides with multiple Trp, Met, or Cys residues, increasing the percentage of scavengers like EDT or thioanisole may be necessary.
-
Use Trp(Boc): When synthesizing peptides containing Tryptophan, using Fmoc-Trp(Boc)-OH is strongly recommended as it prevents modification of the indole side chain during cleavage.
-
Data Presentation
Comparison of Common Cleavage Cocktails
The following table summarizes the compositions of several standard cleavage cocktails used in Fmoc-based solid-phase peptide synthesis. The choice of cocktail depends on the amino acid composition of the peptide.
| Reagent Name | Composition (v/v or w/w) | Key Applications & Remarks |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | A simple, effective, and low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | A good general-purpose, low-odor cocktail. Effective for scavenging trityl groups. Not recommended for peptides with multiple Met or Cys residues. |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Ideal for peptides containing sulfonyl-protected Arginine residues (e.g., Pmc, Pbf). |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | A robust and widely used cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%) | Specifically designed to prevent the oxidation of Methionine residues during cleavage. |
Experimental Protocols
General Protocol for Peptide Cleavage (Small Scale Trial)
This protocol is a general guideline. Optimal conditions, particularly the reaction time, should be determined for each specific peptide.
-
Resin Preparation: Place 20-50 mg of the dried peptide-resin in a reaction vessel.
-
Washing: Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell the resin and remove residual DMF.
-
Cleavage Reaction:
-
Prepare the chosen cleavage cocktail fresh (e.g., 1 mL of Reagent K).
-
Add the cocktail to the resin.
-
Allow the reaction to proceed at room temperature (or in an ice bath to minimize side reactions) with occasional swirling for 1.5 to 4 hours.
-
-
Peptide Filtration: Filter the TFA solution containing the cleaved peptide through a sintered funnel into a clean collection tube, separating it from the resin beads.
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Peptide Precipitation:
-
In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE).
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant and discard the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet 2-3 times with cold ether to remove residual TFA and scavengers, centrifuging and decanting after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peptide cleavage with Asp(Obzl).
References
Technical Support Center: H-Asp(Obzl)-OtBu.HCl Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of H-Asp(Obzl)-OtBu.HCl using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. The use of 0.1% Trifluoroacetic Acid (TFA) in both mobile phase A and B is recommended to maintain a low pH and protonate the analyte. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition or a weaker solvent. Avoid dissolving the sample in a solvent significantly stronger than the mobile phase, such as pure acetonitrile or DMSO, if possible. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile). If the problem persists, the column may be degraded and require replacement. |
| Presence of Secondary Interactions | Ensure sufficient ion-pairing reagent (e.g., 0.1% TFA) is present in the mobile phase to minimize interactions between the analyte and free silanol groups on the stationary phase. |
| Analyte Degradation | This compound can be susceptible to degradation, particularly aspartimide formation, which can be exacerbated by basic conditions. Ensure the mobile phase is acidic and process samples promptly. |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Equilibrate the column with the initial mobile phase composition for a sufficient time (e.g., 10-15 column volumes) before each injection to ensure a stable baseline and reproducible retention times. |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly. |
| Temperature Variations | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If retention times consistently shift, it may be time to replace the column. |
Problem 3: High Backpressure
Possible Causes & Solutions:
| Cause | Solution |
| Column Frit Blockage | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter. If a blockage is suspected, try back-flushing the column at a low flow rate. |
| Precipitation in the System | Ensure the sample is fully dissolved in the injection solvent and that the mobile phase components are miscible and will not precipitate under the operating conditions. |
| High Mobile Phase Viscosity | High concentrations of organic solvent at low temperatures can increase viscosity. Ensure the operating temperature is appropriate for the mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for purifying this compound?
A typical starting mobile phase for reversed-phase HPLC of protected amino acids is a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). A common starting point is 95% Mobile Phase A (Water with 0.1% TFA) and 5% Mobile Phase B (Acetonitrile with 0.1% TFA).
Q2: Which type of HPLC column is best suited for this purification?
A C18 reversed-phase column is the most common and generally effective choice for the purification of protected amino acids like this compound. Standard particle sizes for preparative HPLC are typically 5 µm or 10 µm.
Q3: At what wavelength should I monitor the purification of this compound?
The benzyl protecting group allows for UV detection. A primary wavelength of 220 nm is recommended for detecting the peptide backbone, and a secondary wavelength of 254 nm can also be used to detect the aromatic benzyl group.
Q4: How can I improve the resolution between my target peak and impurities?
To improve resolution, you can optimize the gradient slope. A shallower gradient will increase the separation between closely eluting peaks. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) or a column with a different stationary phase chemistry.
Q5: What are the signs of this compound degradation during purification?
The appearance of new, unexpected peaks in the chromatogram, often eluting close to the main peak, can be a sign of degradation. Aspartimide formation is a common degradation pathway for aspartic acid derivatives, leading to the formation of related impurities.
Experimental Protocol: Preparative HPLC of this compound
This protocol provides a general method for the purification of this compound. It is recommended to first perform an analytical run to determine the retention time of the compound and then scale up to a preparative method.
Materials and Reagents
-
This compound (crude)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Instrumentation and Columns
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 20 x 150 mm, 5 µm)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of acetonitrile or DMSO can be used to aid solubility.
-
Aim for a concentration of approximately 10-50 mg/mL, depending on the column size and loading capacity.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 20 x 150 mm, 5 µm |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Gradient Program
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 30 |
| 5.0 | 30 |
| 35.0 | 70 |
| 40.0 | 100 |
| 45.0 | 100 |
| 46.0 | 30 |
| 50.0 | 30 |
Note: This gradient is a starting point and may require optimization based on the purity of the crude material and the specific impurities present.
Post-Purification
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC.
Technical Support Center: Aspartic Acid Racemization in Peptide Synthesis
Welcome to the technical support center for troubleshooting issues related to the racemization of aspartic acid (Asp) during solid-phase peptide synthesis (SPPS). This guide provides targeted advice, protocols, and data to help you minimize and quantify this critical side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a significant problem?
A1: Aspartic acid racemization is the conversion of the naturally occurring L-Asp residue into its D-Asp enantiomer during synthesis. This results in a diastereomeric impurity in the final peptide. These impurities can be difficult to separate and may significantly alter the peptide's biological activity, pharmacological, and toxicological properties.[1]
Q2: What is the primary mechanism of aspartic acid racemization during Fmoc-SPPS?
A2: The main pathway involves the formation of a five-membered succinimide ring, also known as an aspartimide intermediate.[2][3] This reaction is typically catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine).[3] The alpha-carbon of the aspartimide is highly acidic and prone to deprotonation and reprotonation, which leads to a loss of stereochemical integrity (racemization).[4] Subsequent hydrolysis of this intermediate ring yields a mixture of L-α-aspartyl, D-α-aspartyl, L-β-aspartyl, and D-β-aspartyl peptides.
Q3: Which factors increase the risk of aspartic acid racemization?
A3: Several factors can promote this side reaction:
-
Peptide Sequence: Asp residues followed by a small, unhindered amino acid like Glycine (Asp-Gly) are particularly susceptible due to the lack of steric hindrance. Asp-Asn and Asp-Ser sequences are also problematic.
-
Base Exposure: Prolonged or repeated exposure to the piperidine solution during Fmoc deprotection increases the rate of aspartimide formation.
-
Temperature: Higher temperatures, such as those used in microwave-assisted SPPS, can accelerate both coupling reactions and the rate of racemization.
-
Coupling Reagents: Certain coupling reagents, particularly uronium/aminium salts like HBTU and HATU, can sometimes lead to higher racemization levels compared to carbodiimides used with additives.
-
Solvent Polarity: Solvents with higher polarity can increase the rate of aspartimide formation.
Q4: How can I minimize or prevent aspartic acid racemization?
A4: Several strategies can be employed:
-
Modified Deprotection: Add a weak acid like 1-hydroxybenzotriazole (HOBt) or Oxyma to the piperidine deprotection solution. This buffers the basicity and reduces the rate of aspartimide formation.
-
Use of Weaker Bases: Substitute piperidine with a weaker base like piperazine or morpholine for the deprotection step.
-
Optimized Coupling: Use carbodiimide activators like DIC in combination with racemization-suppressing additives such as HOBt or Oxyma.
-
Protecting Groups: Employ sterically hindered side-chain protecting groups for Asp, such as β-trialkylmethyl esters, which are designed to prevent the initial cyclization. Another strategy is to use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding Asp to physically block ring formation.
-
Temperature Control: When using microwave synthesis, lowering the coupling temperature (e.g., from 80°C to 50°C) can limit racemization.
Troubleshooting Guide
Problem: My final peptide shows a significant diastereomeric impurity by HPLC, and I suspect D-Asp formation.
| Possible Cause | Recommended Solution & Action Steps |
| Aggressive Deprotection Conditions | The standard 20% piperidine in DMF is a common cause, especially for sensitive sequences like Asp-Gly. Action: 1. Add 0.1 M HOBt or Oxyma to your deprotection solution to buffer the basicity. 2. Reduce the total deprotection time if possible, while ensuring complete Fmoc removal. |
| High-Risk Peptide Sequence | Sequences such as Asp-Gly or Asp-Ser are inherently prone to aspartimide formation. Action: 1. Synthesize this portion of the peptide using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Gly-OH, where the peptide bond is already established. 2. Alternatively, use an Asp derivative with a backbone protecting group (e.g., Fmoc-Asp(OMpe)-OH) or use a pseudoproline dipeptide if the sequence allows. |
| Choice of Coupling Reagent | Onium salt reagents (HBTU, HATU) may increase racemization risk in some contexts. Action: 1. Switch to a carbodiimide-based coupling method, such as DIC, with an added equivalent of HOBt or Oxyma. 2. Ensure pre-activation of the amino acid is not excessively long before adding it to the resin. |
| Elevated Synthesis Temperature | Microwave synthesis or other methods that elevate temperature can accelerate aspartimide formation. Action: 1. Lower the temperature for the coupling and deprotection steps involving and immediately following the Asp residue. 2. Consider performing the coupling for the sensitive residue at room temperature even if the rest of the synthesis is accelerated with heat. |
Quantitative Data Summary
The choice of reagents can significantly impact the level of racemization. The following table summarizes the percentage of D-Asp formation under various conditions for a model peptide containing a sensitive Asp-Gly sequence.
| Coupling Reagent | Additive | Deprotection Base | % D-Asp Formation (Racemization) |
| HBTU/DIPEA | None | 20% Piperidine/DMF | 10-15% |
| HATU/DIPEA | None | 20% Piperidine/DMF | 8-12% |
| DIC | HOBt | 20% Piperidine/DMF | 3-5% |
| DIC | Oxyma | 20% Piperidine/DMF | 2-4% |
| DIC | HOBt | 20% Piperidine/DMF + 0.1M HOBt | <1% |
| DIC | Oxyma | 5% Piperazine/DMF | <1% |
Note: Data are representative values compiled from literature and may vary based on the specific peptide sequence, reaction time, and temperature.
Experimental Protocols
Protocol: Quantification of Aspartic Acid Racemization by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric purity of aspartic acid residues within a synthetic peptide after acid hydrolysis and derivatization.
1. Peptide Hydrolysis: a. Place approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen. d. Heat at 110°C for 24 hours to completely hydrolyze the peptide into its constituent amino acids. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
2. Derivatization with Marfey's Reagent (Indirect Chiral Analysis): a. Dissolve the dried amino acid hydrolysate in 100 µL of 50 mM sodium bicarbonate buffer (pH 8.5). b. Prepare a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. c. Add 100 µL of the Marfey's reagent solution to the amino acid solution. d. Incubate the mixture at 40°C for 1 hour, mixing occasionally. e. Cool the reaction to room temperature and add 50 µL of 1 M HCl to quench the reaction. f. Dilute the sample with the mobile phase (e.g., to 1 mL) and filter through a 0.22 µm syringe filter before injection.
3. HPLC Analysis: a. Column: Standard achiral C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 340 nm. f. Gradient: A linear gradient appropriate for separating the diastereomeric derivatives (e.g., 10% to 60% B over 30 minutes). g. Analysis: i. Inject a derivatized standard of L-Asp and D-Asp to determine their respective retention times. ii. Inject the derivatized peptide hydrolysate. iii. Integrate the peak areas for the L-Asp and D-Asp derivatives. Calculate the percentage of racemization as: % Racemization = [Area(D-Asp) / (Area(L-Asp) + Area(D-Asp))] * 100.
Visualizations
Mechanism of Aspartic Acid Racemization
Caption: Base-catalyzed mechanism of Asp racemization via a succinimide intermediate.
Troubleshooting Workflow for Peptide Impurities
Caption: A logical workflow for diagnosing and addressing potential Asp racemization.
References
Technical Support Center: Troubleshooting Protecting Group Cleavage
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of benzyl (Bzl) and tert-butyl (tBu) protecting groups.
Part 1: Incomplete Deprotection of Benzyl (O-Bzl, N-Bzl) Groups
The removal of benzyl groups, commonly achieved through catalytic hydrogenolysis, can be prone to stalling or incompleteness. This section addresses the most frequent issues.
Troubleshooting Guides & FAQs
Q1: My catalytic hydrogenolysis (Pd/C, H₂) reaction is slow or incomplete. What are the possible causes and how can I fix it?
A1: A sluggish or stalled hydrogenolysis reaction is a common problem that can often be attributed to the catalyst, the substrate, or the reaction conditions.
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by certain functional groups. Sulfur-containing compounds (thiols, thioethers), phosphines, and even the amine product of N-Bzl deprotection can act as catalyst poisons by strongly coordinating to the palladium surface.[1][2][3]
-
Solution: For mild poisoning, increasing the catalyst loading (from 10 mol% up to a 1:1 weight ratio) may be effective.[2] For substrates containing sulfur, alternative deprotection methods like acid cleavage or oxidative cleavage should be considered.[2] For N-benzyl groups, running the reaction in an acidic medium (e.g., with a stoichiometric amount of HCl) can prevent poisoning by protonating the amine.
-
-
Poor Catalyst Activity: The Pd/C catalyst may be old, oxidized, or from a poor-quality batch.
-
Solution: Always use a fresh batch of catalyst. If Pd/C is ineffective, switching to Pearlman's catalyst (Pd(OH)₂/C), which is often more active, can resolve the issue, especially for N-benzyl groups.
-
-
Insufficient Hydrogen Transfer: For the reaction to proceed, hydrogen gas must effectively reach the catalyst surface.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. Check for leaks in the hydrogen balloon or gas line and consider increasing the hydrogen pressure if your equipment allows.
-
-
Solvent and Temperature: The choice of solvent can impact substrate solubility and reaction rate.
-
Solution: Alcohols like methanol and ethanol are excellent solvents for hydrogenolysis. If solubility is an issue, THF or ethyl acetate can be used. While most reactions run at room temperature, gentle heating may be necessary for particularly stubborn deprotections.
-
Q2: I'm seeing unexpected byproducts after my benzyl deprotection. What are the common side reactions?
A2: Side reactions can occur, particularly when using methods other than hydrogenolysis or when the substrate contains sensitive functional groups.
-
Over-reduction: During catalytic hydrogenolysis, other reducible functional groups like alkenes, alkynes, and azides can also be reduced. In some cases, the aromatic ring of the benzyl group itself can be saturated.
-
Prevention: If your molecule contains these groups, consider alternative methods like oxidative deprotection with DDQ or Lewis acid-mediated cleavage. A catalyst pre-treatment strategy has also been shown to prevent aromatic saturation.
-
-
Friedel-Crafts Benzylation: When using strong Lewis acids (e.g., BCl₃), the cleaved benzyl cation is a potent electrophile that can re-react with electron-rich aromatic rings on the substrate or scavenger molecules.
-
Prevention: This side reaction can be suppressed by adding a cation scavenger, such as pentamethylbenzene or anisole, to the reaction mixture.
-
-
Acid-Catalyzed Rearrangements: Strong acids can cause rearrangements or cleavage of other acid-labile protecting groups (e.g., silyl ethers, acetals).
-
Prevention: Carefully assess the compatibility of all functional groups with the chosen acidic conditions.
-
Quantitative Data Summary
Table 1: Common Conditions for Benzyl Group Deprotection
| Method | Reagents & Conditions | Typical Catalyst/Reagent Loading | Advantages | Common Issues & Limitations |
| Catalytic Hydrogenolysis | H₂ (1 atm to high pressure), Pd/C | 10 mol% Pd; can be increased to 1:1 (w/w) for difficult substrates. | High yield, clean byproducts (toluene), catalyst is recoverable. | Catalyst poisoning, reduction of other functional groups, requires specialized equipment for H₂ gas. |
| Transfer Hydrogenolysis | Ammonium formate, formic acid, or 1,4-cyclohexadiene; Pd/C | 5 equivalents of hydrogen donor; 20 mol% Pd. | Avoids pressurized H₂ gas, can offer better selectivity. | May require heating (reflux); donor can introduce impurities. |
| Lewis Acid Cleavage | BCl₃, BBr₃, SnCl₄ | 1.1 - 3 equivalents | Effective for aryl benzyl ethers, can be selective. | Harsh conditions, potential for Friedel-Crafts side reactions, not compatible with other acid-labile groups. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1.1 - 1.5 equivalents per benzyl group. | Good for molecules that are sensitive to reduction; selective for p-methoxybenzyl (PMB) ethers. | Stoichiometric reagent required, purification can be challenging. |
Experimental Protocols
Protocol 1: Standard Benzyl Deprotection via Catalytic Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected compound (1.0 mmol) in a suitable solvent (e.g., methanol, 20 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol % Pd) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and refill with hydrogen from the balloon. Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and the toluene byproduct. The crude product can then be purified by flash column chromatography or recrystallization.
Protocol 2: Benzyl Deprotection via Transfer Hydrogenolysis
-
Preparation: To a solution of the benzyl-protected compound (1.0 mmol) in methanol (20 mL), add 10% Palladium on Carbon (20 mol % Pd).
-
Hydrogen Donor Addition: Add ammonium formate (5.0 mmol, 5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualizations
References
Technical Support Center: Aggregation of Peptides Containing H-Asp(Obzl)-OtBu.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the H-Asp(Obzl)-OtBu.HCl amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?
A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble and often non-functional larger structures. For peptides incorporating this compound, this is a particular concern due to the hydrophobic nature of the benzyl (Obzl) and tert-butyl (OtBu) protecting groups. These groups increase the overall hydrophobicity of the peptide, promoting intermolecular interactions that can drive aggregation, especially in aqueous environments. Aggregation can lead to decreased yields during synthesis, difficulties in purification, and reduced biological activity of the final peptide.
Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: During SPPS, several signs can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear clumped and not swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or fail to reach completion.
-
False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser test may give a false negative result (no color change) because the aggregated peptide chains block access to the N-terminal amine.
Q3: My lyophilized peptide containing this compound is difficult to dissolve. What should I do?
A3: The poor solubility of the lyophilized peptide is likely due to the hydrophobicity imparted by the Obzl and OtBu groups. Here is a recommended course of action:
-
Start with an Organic Solvent: Attempt to dissolve the peptide in a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are good starting points.
-
Sonication: If the peptide does not readily dissolve, gentle sonication can help to break up aggregates.
-
Gradual Dilution: Once the peptide is dissolved in the organic solvent, slowly add this concentrated solution to your aqueous buffer of choice while vortexing. This gradual dilution can prevent the peptide from crashing out of solution.
-
Consider Acidic or Basic Conditions: If the peptide is still insoluble, and your experimental design allows, adjusting the pH away from the peptide's isoelectric point (pI) can increase solubility. For a peptide containing the free N-terminus of this compound, the molecule will have a positive charge, so a slightly acidic buffer (e.g., containing 10% acetic acid) may improve solubility.
Q4: How can I prevent or minimize peptide aggregation during SPPS?
A4: Several strategies can be employed to mitigate on-resin aggregation:
-
Choice of Solvent: Using more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO to DMF can help to disrupt intermolecular hydrogen bonds and improve solvation.
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can provide enough energy to overcome aggregation-induced energy barriers.
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling reaction can help to disrupt secondary structures.
-
"Difficult Sequence" Strategies: For sequences known to be aggregation-prone, the incorporation of pseudoproline dipeptides or backbone-protecting groups like Hmb or Dmb can disrupt the hydrogen bonding patterns that lead to aggregation.
Q5: Which analytical techniques can I use to characterize the aggregation of my peptide?
A5: A suite of analytical techniques can be used to detect and quantify peptide aggregation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Aggregated peptides often show altered retention times or broad peaks compared to the monomeric form.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can directly detect the presence of larger aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is particularly useful for detecting the formation of amyloid-like fibrils, a common type of peptide aggregate.
-
Circular Dichroism (CD) Spectroscopy: CD can reveal changes in the secondary structure of the peptide, such as a transition to β-sheet structures, which is often associated with aggregation.
Data Presentation
Table 1: Relative Hydrophobicity of Common Protecting Groups
This table provides a qualitative comparison of the hydrophobicity of protecting groups commonly used in peptide synthesis. The increased hydrophobicity of the benzyl and tert-butyl groups in this compound is a key contributor to aggregation.
| Protecting Group | Structure | Relative Hydrophobicity |
| tert-Butyl (tBu) | -C(CH₃)₃ | High |
| Benzyl (Bzl) | -CH₂-C₆H₅ | High |
| Trityl (Trt) | -C(C₆H₅)₃ | Very High |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -CH₂-O-CO-C₁₃H₉ | Very High |
| tert-Butyloxycarbonyl (Boc) | -O-CO-C(CH₃)₃ | Moderate |
Data synthesized from general chemical knowledge and findings on hydrophobicity indices of protected amino acids.[1]
Table 2: Recommended Solvents for Dissolving Hydrophobic Peptides
The choice of solvent is critical for preventing and reversing aggregation of peptides containing hydrophobic residues like this compound.
| Solvent | Polarity | Properties and Recommendations |
| Dimethyl sulfoxide (DMSO) | High | Excellent for dissolving a wide range of hydrophobic peptides. Use at a minimal volume initially. |
| N,N-Dimethylformamide (DMF) | High | A good alternative to DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | High | Often superior to DMF in solvating aggregating peptide chains during SPPS. |
| Acetonitrile (ACN) | Moderate | Can be used as a co-solvent with water for RP-HPLC. |
| Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP) | High | Strong hydrogen-bond disrupting solvents, effective for highly aggregated peptides. |
This table is a compilation of best practices for handling hydrophobic peptides.[2][3][4]
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Aggregation Analysis
Objective: To qualitatively assess the presence of aggregates in a peptide sample.
Materials:
-
Peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% ACN in water) to a concentration of 1 mg/mL. If solubility is an issue, use a minimal amount of DMSO or DMF to dissolve the peptide first, then dilute.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Data Analysis:
-
The monomeric, correctly folded peptide should elute as a sharp, well-defined peak.
-
Aggregates may appear as broader peaks, often eluting earlier or later than the main peak, or as a series of poorly resolved peaks.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
Objective: To determine the size distribution of peptide species in solution and detect the presence of aggregates.
Materials:
-
Peptide solution (in a buffer appropriate for the experiment)
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation: Prepare the peptide solution at the desired concentration in a filtered, degassed buffer. The final solution must be free of dust and other particulates. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, non-specific aggregates.
-
Instrument Setup: Set the instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.
-
Measurement:
-
Carefully transfer the supernatant from the centrifuged sample into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement.
-
-
Data Analysis:
-
The DLS software will generate a size distribution plot.
-
A monomodal peak at the expected hydrodynamic radius of the monomeric peptide indicates a non-aggregated sample.
-
The presence of peaks at larger hydrodynamic radii is indicative of aggregation.
-
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection
Objective: To detect the presence of amyloid-like fibrillar aggregates.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Peptide sample
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of ThT Working Solution: Dilute the ThT stock solution to a final concentration of 10-25 µM in the assay buffer.
-
Sample Preparation: Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Assay:
-
Add a specific volume of the peptide sample to each well of the microplate.
-
Add the ThT working solution to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to promote aggregation if desired.
-
-
Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.
-
Data Analysis: An increase in ThT fluorescence over time or a significantly higher fluorescence compared to the control indicates the formation of amyloid-like fibrils.[5]
Visualizations
References
Technical Support Center: Improving Solubility of Peptides Synthesized with H-Asp(Obzl)-OtBu.HCl
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering solubility issues with synthetic peptides containing the H-Asp(Obzl)-OtBu.HCl residue. The presence of the benzyl (Obzl) and tert-butyl (OtBu) protecting groups significantly increases the hydrophobicity of the aspartic acid residue, which can lead to poor solubility of the final peptide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing an Asp(Obzl)OtBu residue difficult to dissolve?
Your peptide's low solubility is likely due to the hydrophobic nature of the protecting groups on the aspartic acid residue. Both the benzyl (Bzl) and tert-butyl (tBu) groups are bulky and non-polar, which can lead to peptide aggregation and reduce its ability to interact with aqueous solvents. Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.[1] The overall amino acid composition, peptide length, and secondary structure also play crucial roles in determining solubility.[1][2]
Q2: What is the recommended starting solvent for my peptide?
For peptides that are highly hydrophobic, it is often best to first attempt dissolution in a small amount of an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides.[2] The protected amino acid derivative this compound itself is soluble in DMSO. After the peptide has dissolved in the organic solvent, you can gradually add your aqueous buffer to the desired final concentration.
Q3: My peptide is intended for a biological assay where organic solvents are not ideal. What are my options?
If you need to dissolve the peptide in an aqueous buffer, you can try adjusting the pH. The solubility of a peptide is generally lowest at its isoelectric point (pI) and increases as the pH of the solution moves away from the pI.
-
For acidic peptides (net negative charge): Try dissolving in a basic buffer.
-
For basic peptides (net positive charge): Try dissolving in an acidic buffer.
If pH adjustment alone is insufficient, the use of a small amount of an organic co-solvent, such as DMSO, and subsequent dilution may be necessary. Many biological assays can tolerate a final DMSO concentration of 1% or less.
Q4: Can I use sonication or heating to help dissolve my peptide?
Yes, both sonication and gentle heating can be effective methods to aid dissolution.
-
Sonication: A brief session in an ultrasonic bath can help break up aggregates and improve dissolution. It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to keep the sample on ice between bursts to prevent heating.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the kinetic energy and improve solubility. However, excessive heating should be avoided as it can cause peptide degradation.
Always centrifuge your peptide solution after dissolution to pellet any remaining particulates before use in your experiments.
Troubleshooting Guide
If you are still experiencing solubility issues after consulting the FAQs, follow this systematic troubleshooting workflow. It is highly recommended to perform these tests on a small aliquot of your peptide first.
Diagram: Troubleshooting Workflow for Peptide Solubility
Caption: A step-by-step workflow for troubleshooting peptide solubility issues.
Diagram: Impact of Protecting Groups on Hydrophobicity
Caption: How protecting groups increase the hydrophobicity of aspartic acid.
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a systematic approach to test the solubility of your peptide. Start with a small, accurately weighed amount of the lyophilized peptide (e.g., 1 mg).
-
Preparation:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.
-
-
Step 1: Aqueous Solvent
-
Add a small volume of sterile, deionized water to the peptide to create a concentrated stock (e.g., 100 µL for 1 mg to get a 10 mg/mL solution).
-
Vortex gently for 30 seconds.
-
Observe the solution. If it is clear, the peptide is soluble in water. If it is cloudy or contains visible particles, proceed to the next step.
-
-
Step 2: pH Adjustment (for aqueous insolubility)
-
Calculate the theoretical net charge of your peptide at neutral pH.
-
If the peptide is acidic (net charge < 0), add 10% ammonium hydroxide dropwise while vortexing until the peptide dissolves.
-
If the peptide is basic (net charge > 0), add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide remains insoluble, proceed to the next step.
-
-
Step 3: Organic Solvent
-
Take a fresh, dry aliquot of your peptide.
-
Add a minimal volume of 100% DMSO (e.g., 20-50 µL) and vortex. The peptide should dissolve completely.
-
Slowly add your desired aqueous buffer to this solution, vortexing continuously. Be mindful that the peptide may precipitate if the final concentration of the organic solvent is too low.
-
-
Step 4: Aiding Dissolution
-
If the peptide precipitates out during dilution or is slow to dissolve, place the tube in an ultrasonic bath for 2-3 short bursts of 10-15 seconds each. Keep the sample cool.
-
If sonication is not fully effective, you may gently warm the solution to 37°C for a few minutes.
-
Data Summary
The following table summarizes the recommended solvents and conditions for dissolving peptides containing hydrophobic residues like Asp(Obzl)OtBu.
| Condition Tier | Solvent/Method | Recommended For | Considerations |
| First Line | Sterile Deionized Water | Peptides with a high content of charged residues (>25%). | Often insufficient for highly hydrophobic peptides. |
| Second Line | Acidic or Basic Buffers | Peptides insoluble in water. Use acidic buffer (e.g., 10% acetic acid) for basic peptides and basic buffer (e.g., 10% NH₄OH) for acidic peptides. | The final pH must be compatible with your downstream application. |
| Third Line | Organic Solvents (e.g., DMSO, DMF) | Highly hydrophobic peptides with low charged residue content. | Dissolve in 100% organic solvent first, then slowly dilute with aqueous buffer. Ensure final organic solvent concentration is compatible with your assay. |
| Aids | Sonication / Gentle Heating | Any peptide that is slow to dissolve or forms aggregates. | Use sonication in short bursts on ice to prevent heating. Avoid excessive heat to prevent peptide degradation. |
References
Validation & Comparative
A Comparative Guide to H-Asp(Obzl)-OtBu.HCl and Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is critical to achieving high yield and purity. When incorporating aspartic acid, two common derivatives represent fundamentally different synthesis strategies: H-Asp(Obzl)-OtBu.HCl for Boc-based SPPS and Fmoc-Asp(OtBu)-OH for Fmoc-based SPPS. This guide provides an objective, data-supported comparison of their performance, focusing on the strategic implications of their respective protecting group schemes.
Introduction to the Competing Strategies
The core difference between using this compound and Fmoc-Asp(OtBu)-OH lies in the overarching SPPS methodology they are designed for.
-
Boc/Bzl Strategy (utilizing this compound): This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection.[1][2] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[3] Side-chain protecting groups, such as the benzyl (Bzl) ether used for the aspartic acid side chain (as in Boc-Asp(OBzl)-OH), are more stable to TFA and are removed at the end of the synthesis with a very strong acid, typically anhydrous hydrogen fluoride (HF).[2][4] this compound is a building block suitable for the first amino acid attachment to the resin in a Boc-based strategy.
-
Fmoc/tBu Strategy (utilizing Fmoc-Asp(OtBu)-OH): This is the most widely used method today, prized for its milder conditions. It employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed with a secondary amine, usually piperidine. The side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group, such as the tert-butyl ester for the aspartic acid side chain in Fmoc-Asp(OtBu)-OH. These are removed during the final cleavage from the resin with TFA. This represents a truly orthogonal protection scheme, as the conditions for removing the Nα-protecting group (base) do not affect the side-chain protecting groups (acid-labile).
Chemical Structures and Properties
The choice between these derivatives dictates the entire synthetic workflow. Their structural differences are key to their distinct applications.
| Feature | This compound | Fmoc-Asp(OtBu)-OH |
| SPPS Strategy | Boc/Bzl | Fmoc/tBu |
| Nα-Protection | None (free amine as HCl salt) | Fmoc (Base-labile) |
| Side-Chain Protection | Benzyl (Obzl) ester (HF-labile) | tert-Butyl (OtBu) ester (TFA-labile) |
| Cα-Protection | tert-Butyl (OtBu) ester | None (free carboxylic acid) |
| Primary Application | First amino acid attachment in Boc-SPPS | Standard building block for Fmoc-SPPS |
Below is a visualization of the chemical structures of the core protected aspartic acid derivatives used in each strategy.
Performance Comparison: The Challenge of Aspartimide Formation
The most significant side reaction associated with the incorporation of aspartic acid is aspartimide formation. This intramolecular cyclization leads to a host of impurities, including α- and β-peptides (often with racemization), which can be difficult or impossible to separate from the target peptide.
The propensity for aspartimide formation is the primary performance differentiator between the two strategies.
Fmoc-Asp(OtBu)-OH Performance: In Fmoc-SPPS, the repeated exposure of the peptide chain to a basic piperidine solution for Fmoc deprotection significantly promotes aspartimide formation. This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible.
Boc-Asp(OBzl)-OH Performance: In contrast, Boc-SPPS largely circumvents the issue of base-catalyzed aspartimide formation. During the synthesis cycle, the temporary Nα-Boc group is removed with acid (TFA). Following this step, the newly exposed N-terminal amine exists as a protonated, non-nucleophilic ammonium salt, which inhibits it from attacking the side-chain ester. While some aspartimide formation can be acid-catalyzed, particularly during the final strong acid cleavage (HF), it is generally a much less severe problem than in Fmoc-SPPS.
Quantitative Data on Aspartimide Formation
Direct comparative data for the same peptide synthesized by both methods is scarce in literature. However, extensive studies within the Fmoc framework demonstrate the severity of the issue with the standard Fmoc-Asp(OtBu)-OH and the improvements offered by alternative protecting groups.
The following table summarizes data from a study on the model scorpion toxin II peptide (sequence: VKD*XI, where X was varied), which is known to be prone to this side reaction. The data shows the percentage of aspartimide-related byproducts after prolonged treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.
| Aspartic Acid Derivative | Flanking Residue (X) | % Aspartimide Byproducts | % D-Aspartate |
| Fmoc-Asp(OtBu)-OH | Glycine (G) | 73.0% | 27.5% |
| Fmoc-Asp(OtBu)-OH | Asparagine (N) | 39.1% | 14.8% |
| Fmoc-Asp(OMpe)-OH | Glycine (G) | 48.7% | 18.0% |
| Fmoc-Asp(OBno)-OH | Glycine (G) | 10.1% | 3.8% |
| Fmoc-Asp(OBno)-OH | Asparagine (N) | 0.5% | 0.2% |
Data adapted from studies by Novabiochem (Sigma-Aldrich). OMpe (3-methyl-3-pentyl) and OBno (5-n-butyl-5-nonyl) are bulkier side-chain protecting groups designed to sterically hinder cyclization.
This data highlights that while Fmoc-Asp(OtBu)-OH is highly susceptible to side reactions, particularly next to glycine, the Boc/Bzl strategy using Boc-Asp(OBzl)-OH is inherently less prone to this base-catalyzed mechanism due to its acidic deprotection conditions. For sensitive sequences, Boc-SPPS is often the superior choice for avoiding aspartimide formation.
Experimental Protocols
To illustrate the practical differences, detailed protocols for incorporating an aspartic acid residue using each strategy are provided below for the synthesis of a hypothetical peptide, H-Ala-Asp-Gly-Phe-NH2.
Boc-SPPS Protocol using Boc-Asp(OBzl)-OH
This protocol assumes the synthesis is performed on a 0.1 mmol scale using an MBHA resin (for a C-terminal amide).
1. Resin Preparation and First Amino Acid Coupling:
-
Swell 0.1 mmol of MBHA resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x).
2. Synthesis Cycle for Glycine and Aspartic Acid:
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, then treat again with 50% TFA in DCM for 20 minutes.
-
Washing: Wash with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Washing: Wash with DCM (3x).
-
Coupling (Boc-Gly-OH):
-
In a separate vessel, dissolve Boc-Gly-OH (0.4 mmol) and HBTU (0.39 mmol) in N,N-dimethylformamide (DMF).
-
Add DIEA (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Monitor completion with a ninhydrin (Kaiser) test.
-
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Repeat Cycle for Boc-Asp(OBzl)-OH: Repeat the deprotection, washing, neutralization, and coupling steps using Boc-Asp(OBzl)-OH.
3. Final Cleavage and Deprotection:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add anisole (scavenger, 10% v/v).
-
Cool the vessel to 0°C and condense anhydrous HF.
-
Stir at 0-5°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, filter, and dry.
Fmoc-SPPS Protocol using Fmoc-Asp(OtBu)-OH
This protocol assumes synthesis on a 0.1 mmol scale using a Rink Amide resin.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection (of resin): Treat with 20% piperidine in DMF for 5 minutes, drain, then treat again for 15 minutes.
-
Washing: Wash with DMF (5x).
2. Synthesis Cycle for Glycine and Aspartic Acid:
-
Coupling (Fmoc-Gly-OH):
-
In a separate vessel, dissolve Fmoc-Gly-OH (0.4 mmol) and HATU (0.39 mmol) in DMF.
-
Add DIEA (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Monitor completion with a ninhydrin test.
-
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Treat with 20% piperidine in DMF for 5 minutes, drain, then treat again for 15 minutes.
-
Washing: Wash with DMF (5x).
-
Repeat Cycle for Fmoc-Asp(OtBu)-OH: Repeat the coupling, washing, and deprotection steps using Fmoc-Asp(OtBu)-OH.
3. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry.
Workflow and Logic Comparison
The choice between the two derivatives leads to divergent synthesis pathways with different chemical environments at each key step.
Conclusion and Recommendations
The selection between this compound (for Boc-SPPS) and Fmoc-Asp(OtBu)-OH (for Fmoc-SPPS) is a strategic decision based on the specific peptide sequence and desired purity.
-
Fmoc-Asp(OtBu)-OH is suitable for routine synthesis of peptides where the sequence is not highly susceptible to aspartimide formation. The overall Fmoc/tBu strategy is milder, avoids the use of hazardous HF, and is generally preferred for its simplicity and orthogonality. For known problematic sequences (e.g., Asp-Gly), it is highly advisable to use modified derivatives with bulkier side-chain protecting groups (e.g., Fmoc-Asp(OBno)-OH) to suppress side reactions.
-
This compound and the broader Boc/Bzl strategy represent a more robust solution for synthesizing peptides containing aspartimide-prone sequences. The acidic conditions used for Nα-deprotection inherently minimize the risk of this critical side reaction, leading to a purer crude product for challenging sequences. While the final HF cleavage requires specialized equipment and safety precautions, the superior outcome for difficult peptides often justifies its use.
For drug development professionals and researchers aiming for the highest purity of aspartic acid-containing peptides, particularly those with problematic motifs, the Boc/Bzl strategy should be strongly considered. For less challenging sequences, the convenience and milder conditions of the Fmoc/tBu strategy, potentially with advanced Asp protecting groups, remain an excellent choice.
References
A Researcher's Guide to Protected Aspartic Acids: A Comparative Analysis of H-Asp(Obzl)-OtBu.HCl
In the intricate world of peptide synthesis, the choice of protecting groups for trifunctional amino acids like aspartic acid is a critical determinant of success. The propensity of the aspartyl side chain to form a succinimide ring, known as an aspartimide, presents a significant challenge, leading to impurities and racemization. This guide provides an objective comparison of H-Asp(Obzl)-OtBu.HCl with other commonly used protected aspartic acids, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Challenge of Aspartimide Formation
During solid-phase peptide synthesis (SPPS), particularly in Fmoc/tBu chemistry, the repeated exposure to basic conditions for Fmoc group removal can trigger an intramolecular cyclization of the aspartic acid residue.[1] The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring.[1][2] This aspartimide intermediate is susceptible to nucleophilic attack, leading to the formation of a mixture of desired α-peptides and undesired β-peptides, as well as racemization at the α-carbon of the aspartic acid.[3][4]
Comparative Performance of Protected Aspartic Acids
The ideal protecting group for the β-carboxyl function of aspartic acid should be stable to the conditions of peptide chain elongation and Fmoc deprotection, yet readily cleavable during final cleavage from the resin without causing side reactions. This section compares the performance of various protected aspartic acid derivatives.
This compound is a derivative where the side chain is protected by a benzyl (Bzl) group and the C-terminus by a tert-butyl (tBu) group. The benzyl group is typically removed by strong acids like HF or through hydrogenolysis, while the tBu group is cleaved by moderate acids like trifluoroacetic acid (TFA). This differential lability can be exploited in specific synthetic strategies.
Other commonly employed protected aspartic acids include those with Fmoc or Boc Nα-protection and various side-chain esters such as tert-butyl (OtBu), 3-methylpent-3-yl (OMpe), and 3-ethyl-3-pentyl (OEpe), among others. Bulky side-chain protecting groups are designed to sterically hinder the formation of the aspartimide intermediate.
Quantitative Data Summary
The following table summarizes key physicochemical properties and performance data for this compound and other representative protected aspartic acids.
| Parameter | This compound | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH | Boc-Asp(OBzl)-OH |
| Molecular Weight | 315.79 g/mol | 411.4 g/mol | 453.5 g/mol | 525.7 g/mol | 323.34 g/mol |
| Melting Point | 109 - 119 °C | 105-111°C | - | - | 98-102 °C |
| Solubility | Soluble in DMSO | Good solubility in DMF and NMP | - | - | - |
| Nα-Protection | None (HCl salt) | Fmoc | Fmoc | Fmoc | Boc |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | 3-methylpent-3-yl (OMpe) | 5-n-butyl-5-nonyl (Bno) | Benzyl (Bzl) |
| Aspartimide Formation | Sequence dependent | Prone to aspartimide formation | Reduced aspartimide formation | Significantly reduced aspartimide formation | Can occur under acidic or basic conditions |
| Racemization Risk | Linked to aspartimide formation | Aspartimide formation can lead to racemization | Reduced risk due to lower aspartimide formation | Very low risk of racemization | Lowered by using cyclohexyl ester instead of benzyl ester |
| Cleavage Conditions | Side-chain (Bzl): Strong acid (HF) or hydrogenolysis; C-terminus (tBu): TFA | Side-chain (tBu): TFA | Side-chain (OMpe): TFA | Side-chain (Bno): TFA | Side-chain (Bzl): Strong acid (HF) or hydrogenolysis |
Experimental Protocols
To objectively compare the performance of different protected aspartic acids, a standardized experimental protocol is crucial. Below are detailed methodologies for a comparative study.
Experimental Workflow for Comparing Aspartic Acid Protecting Groups in SPPS
Caption: General workflow for comparing aspartic acid protecting groups in SPPS.
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide
This protocol describes the synthesis of a model peptide known to be susceptible to aspartimide formation, such as the scorpion toxin II model peptide (VKDGYI).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH)
-
Protected aspartic acid derivatives to be tested (e.g., this compound, Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, etc.)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
For Fmoc-protected aspartic acids: Prepare a solution of the Fmoc-Asp(PG)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Pre-activate for 2-5 minutes and add to the resin.
-
For this compound: Neutralize the HCl salt with a suitable base (e.g., DIPEA) before coupling using standard coupling reagents.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.
Protocol 2: HPLC Analysis of Crude Peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the target peptide from impurities (e.g., 5-60% B over 30 minutes).
-
Detection: 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas in the HPLC chromatogram to quantify the percentage of the desired peptide, aspartimide-related byproducts, and D-Asp content. Confirm the identity of the peaks by mass spectrometry.
Signaling Pathways and Logical Relationships
The choice of protecting group strategy is dictated by the chemical pathways that lead to or prevent aspartimide formation.
Mechanism of Aspartimide Formation
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Strategies to Mitigate Aspartimide Formation
Caption: Strategies to minimize aspartimide formation in peptide synthesis.
Conclusion
The selection of an appropriate protecting group for aspartic acid is paramount for the successful synthesis of high-purity peptides. While this compound offers a unique combination of protecting groups with differential lability, its performance regarding aspartimide formation is highly sequence-dependent. For sequences prone to this side reaction, the use of sterically hindered side-chain protecting groups like OMpe and OBno has been shown to be highly effective in minimizing byproduct formation and racemization. The choice of protecting group should therefore be a careful consideration based on the specific peptide sequence, the synthetic strategy employed, and the desired purity of the final product. The experimental protocols provided in this guide offer a framework for conducting objective comparisons to identify the optimal protected aspartic acid for a given research application.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aspartic Acid Protection in Peptide Synthesis: Mitigating Aspartimide Formation
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant challenge due to the formation of aspartimide, a reaction that can lead to impurities and reduced yields. The choice of protecting group for the aspartic acid side chain is therefore a critical decision in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of H-Asp(Obzl)-OtBu.HCl and alternative protecting group strategies, supported by experimental data, to inform the selection of the most suitable building block for your research.
The use of this compound in peptide synthesis requires its N-terminal protection, typically with the fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-Asp(Obzl)-OH. While widely used, this and the more common tert-butyl (tBu) protected derivative, Fmoc-Asp(OtBu)-OH, are susceptible to a base-catalyzed side reaction during the repetitive piperidine treatment for Fmoc removal in SPPS. This leads to the formation of a cyclic aspartimide intermediate, which can subsequently hydrolyze to form not only the desired α-peptide but also the isomeric β-peptide and can lead to racemization of the aspartic acid residue.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for this compound typically includes the following specifications. While a specific batch CoA is not provided here, the table below represents typical quality parameters based on commercially available information.[1][2][3][4]
| Parameter | Typical Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥97.0%[1] |
| Molecular Formula | C₁₅H₂₂ClNO₄ |
| Molecular Weight | 315.79 g/mol |
| Melting Point | 109 - 119 °C |
| Optical Rotation [α]²⁰/D | +19 ± 3° (c=2 in Methanol) |
| Solubility | Soluble in DMSO and Methanol |
| CAS Number | 52615-97-1 |
The Challenge of Aspartimide Formation
During Fmoc-SPPS, the repeated exposure to piperidine, a base used for Fmoc deprotection, can induce the backbone amide nitrogen to attack the side-chain ester of an aspartic acid residue. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. This intermediate is unstable and can lead to the formation of difficult-to-separate impurities, compromising the purity and yield of the final peptide. The issue is particularly pronounced in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.
Figure 1: Pathway of Aspartimide Formation during Fmoc-SPPS.
Performance Comparison of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, alternative Fmoc-Asp derivatives with bulkier side-chain protecting groups have been developed. These groups sterically hinder the intramolecular cyclization. The following table summarizes experimental data from the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), a sequence highly prone to aspartimide formation, comparing the standard Fmoc-Asp(OtBu)-OH with bulkier alternatives.
| Protecting Group | Peptide Purity (%) | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | ~30 | ~70 | |
| Fmoc-Asp(OMpe)-OH | Significantly Improved | Reduced vs. OtBu | |
| Fmoc-Asp(OBno)-OH | >90 | <1 |
Note: The exact percentages can vary depending on the specific synthesis conditions.
The data clearly indicates that the use of bulkier protecting groups, particularly the 5-n-butyl-5-nonyl (OBno) ester, dramatically reduces the formation of aspartimide-related impurities, leading to a significantly purer crude peptide product.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Scorpion Toxin II Model Peptide
1. Resin Preparation:
-
Start with a Rink Amide resin (100-200 mesh).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Amino Acid Coupling:
-
For Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBzl)-OH: Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF. Allow to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
For Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH: Due to increased steric hindrance, use a longer coupling time (2-4 hours) and monitor the reaction completion using a Kaiser test. A double coupling may be necessary.
3. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 20 minutes.
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash with ether, and dry.
5. Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a 50% acetonitrile/water solution containing 0.1% TFA.
-
Analyze on a C18 column with a linear gradient of 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes at a flow rate of 1 mL/min.
-
Detect the peptide and byproducts at 214 nm.
-
Quantify the percentage of aspartimide-related impurities by integrating the peak areas in the chromatogram.
Comparative Workflow
The following diagram illustrates the key difference in the SPPS workflow when using a standard versus a sterically hindered protecting group for aspartic acid.
Figure 2: Comparative SPPS workflow for different Asp protecting groups.
Conclusion
While this compound and the more common Fmoc-Asp(OtBu)-OH are viable options for the synthesis of peptides not prone to aspartimide formation, they pose a significant risk of side reactions in problematic sequences. For researchers and drug development professionals aiming for high purity and yield, especially when dealing with Asp-Gly, Asp-Asn, or Asp-Ser motifs, the use of aspartic acid derivatives with bulky side-chain protecting groups, such as Fmoc-Asp(OBno)-OH, is highly recommended. Although these reagents may require modified coupling protocols, the significant reduction in aspartimide-related impurities justifies their use in the synthesis of complex and sensitive peptides.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Orthogonal Protection Strategy: A Comparative Analysis of H-Asp(Obzl)-OtBu.HCl and H-Asp(OAll)-OtBu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, particularly in the construction of complex peptides with modified side chains or cyclic architectures, the strategic use of orthogonal protecting groups is paramount. For the side chain of aspartic acid, a trifunctional amino acid, the choice of protecting group can significantly impact the success of the synthesis. This guide provides a detailed, objective comparison of two commonly employed orthogonally protected aspartic acid derivatives: H-Asp(Obzl)-OtBu.HCl and H-Asp(OAll)-OtBu. The focus is on their performance in orthogonal deprotection schemes where the benzyl (Bzl) or allyl (All) ester is selectively cleaved in the presence of a tert-butyl (tBu) ester.
Executive Summary
Both H-Asp(Obzl)-OtBu and H-Asp(OAll)-OtBu offer viable orthogonal protection strategies in Fmoc-based solid-phase peptide synthesis (SPPS). The key difference lies in their deprotection methods, which in turn influences their compatibility with other protecting groups and potential side reactions. The allyl group of H-Asp(OAll)-OtBu is removed under mild conditions using a palladium(0) catalyst, offering high selectivity. The benzyl group of H-Asp(Obzl)-OtBu is typically cleaved via catalytic hydrogenolysis, a method that is also highly selective but may have limitations with peptides containing other reducible functional groups. The choice between these two derivatives will ultimately depend on the specific peptide sequence, the presence of other sensitive residues, and the desired synthetic workflow.
Comparative Data
| Feature | This compound | H-Asp(OAll)-OtBu |
| Side-Chain Protection | Benzyl ester (Obzl) | Allyl ester (OAll) |
| Orthogonal Protection | tert-Butyl ester (OtBu) | tert-Butyl ester (OtBu) |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Palladium(0)-catalyzed allylic substitution |
| Orthogonality to OtBu | High. OtBu is stable to hydrogenolysis.[1] | High. OtBu is stable to Pd(0) catalysis.[2] |
| Deprotection Conditions | Mild to moderate, requires specialized hydrogenation apparatus. | Mild, can be performed in a standard reaction vessel.[3] |
| Selectivity | High, but can be affected by sulfur-containing residues which can poison the catalyst.[4] | High, with the appropriate choice of catalyst and scavenger. |
| Potential Side Reactions | - Incomplete deprotection. - Aspartimide formation, potentially exacerbated by the less bulky nature of the benzyl group.[5] | - Incomplete deprotection. - N-allylation of the deprotected amine if scavenger is not effective. - Aspartimide formation, potentially higher due to the good leaving group nature of the allyl group. |
| Compatibility | Not compatible with other reducible protecting groups (e.g., Cbz, some nitro groups). | Generally compatible with a wide range of protecting groups. |
Deprotection Mechanisms and Workflows
The selective deprotection of the benzyl and allyl esters in the presence of a tert-butyl ester is the cornerstone of their utility. The following diagrams illustrate the respective deprotection pathways.
Experimental Protocols
Below are generalized experimental protocols for the selective deprotection of the benzyl and allyl esters from a resin-bound peptide. Researchers should optimize these conditions for their specific peptide sequence.
Protocol 1: Selective Deprotection of Asp(Obzl) by Catalytic Hydrogenolysis
Materials:
-
Peptidyl-resin containing the Asp(Obzl)-OtBu residue
-
Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)
-
Palladium on charcoal (10% w/w)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Swell the peptidyl-resin in the chosen anhydrous, degassed solvent for 30 minutes.
-
Add 10% Pd/C (typically 0.1 to 0.5 equivalents relative to the peptide) to the resin suspension.
-
Place the reaction vessel in the hydrogenation apparatus.
-
Purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir or shake the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., cleaving a small amount of resin and analyzing by HPLC-MS). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the resin to remove the Pd/C catalyst. It is crucial to handle the catalyst carefully as it can be pyrophoric.
-
Wash the resin extensively with the reaction solvent, followed by DCM, and then dry under vacuum.
Protocol 2: Selective Deprotection of Asp(OAll) by Palladium(0) Catalysis
Materials:
-
Peptidyl-resin containing the Asp(OAll)-OtBu residue
-
Anhydrous, degassed solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., phenylsilane, morpholine, or N-methylaniline)
Procedure:
-
Swell the peptidyl-resin in the chosen anhydrous, degassed solvent for 30 minutes in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare the deprotection cocktail. For example, dissolve Pd(PPh₃)₄ (typically 0.1 to 0.3 equivalents relative to the peptide) and the allyl scavenger (typically 10-50 equivalents) in the reaction solvent.
-
Add the deprotection cocktail to the swollen resin.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method.
-
Once the reaction is complete, drain the deprotection solution.
-
Wash the resin extensively with the reaction solvent, a chelating wash (e.g., a solution of sodium N,N-diethyldithiocarbamate to remove residual palladium), DCM, and then dry under vacuum.
Key Considerations and Potential Side Reactions
A critical side reaction in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, especially during the basic conditions of Fmoc deprotection in SPPS. This can lead to racemization and the formation of β-aspartyl peptides. While bulkier side-chain protecting groups are known to mitigate this issue, both the benzyl and allyl esters are relatively less bulky. Some evidence suggests that the allyl group, being a better leaving group, might lead to a higher propensity for aspartimide formation compared to the benzyl group under basic conditions. However, the extent of this side reaction is highly sequence-dependent.
Conclusion
The choice between this compound and H-Asp(OAll)-OtBu for orthogonal protection in peptide synthesis is a strategic one that should be made based on the overall synthetic plan.
-
H-Asp(OAll)-OtBu is often favored for its very mild deprotection conditions that are compatible with a broader range of other protecting groups. The reaction can be conveniently carried out in standard laboratory glassware. However, care must be taken to ensure complete removal of the palladium catalyst and to select an efficient scavenger to prevent side reactions.
-
This compound provides a robust and clean deprotection via catalytic hydrogenolysis. This method is highly effective, but its application is limited by the need for specialized hydrogenation equipment and its incompatibility with other reducible functionalities within the peptide sequence.
For both derivatives, the potential for aspartimide formation should be carefully considered, especially for sensitive sequences. The optimization of deprotection conditions and careful analysis of the crude peptide are essential to ensure the synthesis of the desired product with high purity.
References
A Comparative Guide to Aspartic Acid Protecting Groups: Impact on Peptide Integrity and Conformation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of aspartic acid (Asp) presents a significant challenge. The choice of protecting group for the Asp side chain is not merely a tactical decision in synthesis but a critical factor that profoundly influences the purity, yield, and, ultimately, the conformational integrity of the final peptide. This guide provides an objective comparison of H-Asp(Obzl)-OtBu.HCl, a common building block, with alternative Asp-protecting strategies, supported by experimental data to inform the rational design of peptide synthesis protocols.
The primary challenge associated with aspartic acid is the base-catalyzed formation of a cyclic succinimide intermediate known as aspartimide during Solid-Phase Peptide Synthesis (SPPS), particularly in Fmoc/tBu chemistry.[1][2] This side reaction can lead to a cascade of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized D-Asp products.[2][3] These impurities, which differ in their backbone connectivity, fundamentally alter the peptide's three-dimensional structure, disrupting intended secondary structures like α-helices and β-sheets and potentially ablating biological activity.[4]
The "impact" of a protecting group like the Benzyl (Bzl) ester in this compound is therefore indirect; its performance is measured by its ability to prevent these conformation-altering side reactions.
The Central Challenge: Aspartimide Formation
During the iterative Fmoc deprotection steps in SPPS, the repeated exposure to a base (typically piperidine) can induce the backbone amide nitrogen of the residue C-terminal to Asp to attack the side-chain ester. This forms a five-membered aspartimide ring. This unstable intermediate is susceptible to nucleophilic attack, leading to a mixture of products that are often difficult to separate. The Asp-Gly sequence is particularly prone to this reaction due to the lack of steric hindrance from the glycine residue.
Comparative Performance of Aspartic Acid Side-Chain Protecting Groups
The effectiveness of an Asp protecting group is primarily determined by its ability to suppress aspartimide formation. Steric hindrance around the side-chain carbonyl group is a key strategy to prevent the intramolecular cyclization reaction. Below is a comparison of the Benzyl (Bzl) group with common alternatives.
Data Summary: Protecting Group Efficacy in Suppressing Side Reactions
The following table summarizes quantitative data on the formation of aspartimide-related byproducts for different protecting groups. The model peptide used in these studies, scorpion toxin II (VKDGYI), is known to be susceptible to this side reaction at the Asp-Gly sequence.
| Protecting Group | Chemical Strategy | % Aspartimide Byproducts (VKDGYI Peptide) | Cleavage Conditions | Advantages | Disadvantages |
| O-Benzyl (OBzl) | Standard Ester | High (up to 30-50% in some cases) | Strong Acid (e.g., HF) | Historically used in Boc chemistry. | Highly susceptible to base-catalyzed aspartimide formation. Not ideal for Fmoc-SPPS. |
| O-tert-Butyl (OtBu) | Steric Hindrance | ~10-20% (Sequence Dependent) | Strong Acid (e.g., TFA) | Standard, cost-effective, and easy to use for non-problematic sequences. | Insufficient steric bulk for difficult sequences like Asp-Gly. |
| O-Mpe (OMpe) | High Steric Hindrance | < 5% | Strong Acid (e.g., TFA) | Significantly suppresses aspartimide formation due to its bulky structure. | Higher cost and potentially slower coupling kinetics. |
| O-Bno (OBno) | High Steric Hindrance | < 2% | Strong Acid (e.g., TFA) | Excellent suppression of side reactions due to very high steric bulk. | May require extended coupling times; higher cost. |
| Cyanosulfurylide (CSY) | C-C Bond Masking | Essentially 0% | Oxidative (e.g., NCS) then Acid | Completely prevents aspartimide formation. Improves peptide solubility. | Requires a separate, non-standard deprotection step; incompatible with Met/Cys. |
Note: Percentages are approximate and highly dependent on the peptide sequence, synthesis conditions, and duration of base exposure.
From the data, it is evident that while standard protecting groups like OtBu and OBzl are functional, they pose a significant risk of generating conformation-altering impurities in challenging sequences. Bulkier alkyl esters like OMpe and OBno offer a much higher degree of safety and are recommended for sequences known to be problematic. Novel strategies like CSY masking groups offer a near-complete solution to aspartimide formation, albeit with different chemistry requirements for deprotection.
Experimental Protocols
Accurate assessment of a protecting group's performance requires robust analytical methods.
Protocol 1: Quantification of Aspartimide-Related Byproducts by RP-HPLC
Objective: To quantify the purity of the crude peptide and identify the percentage of aspartimide-related side products.
-
Peptide Cleavage and Deprotection: After completion of SPPS, wash the resin-bound peptide with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether. Centrifuge the suspension, decant the ether, and wash the peptide pellet two more times with cold ether.
-
Sample Preparation: Dry the crude peptide pellet. Dissolve a known amount in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The main product peak and any side-product peaks (which often elute close to the main peak) can be identified by mass spectrometry. Calculate the percentage of byproducts relative to the total integrated area.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure (α-helix, β-sheet, random coil) of the purified peptide.
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD analysis should be between 0.1-0.2 mg/mL.
-
Spectrometer Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas. Set the measurement parameters:
-
Wavelength Range: 190-260 nm (Far-UV region).
-
Pathlength: 1 mm quartz cuvette.
-
Scan Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Pitch: 0.5 nm.
-
Accumulations: Average 3-5 scans for a better signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone.
-
Record the spectrum of the peptide sample.
-
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the observed ellipticity (θ) in millidegrees to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.
-
Structure Interpretation:
-
α-Helix: Shows characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Characterized by a strong negative band near 200 nm.
-
General Experimental Workflow
The overall process from synthesis to conformational analysis follows a logical progression, ensuring that the analyzed peptide is of sufficient purity to yield meaningful structural data.
Conclusion and Recommendations
The selection of an aspartic acid protecting group is a critical determinant of success in peptide synthesis, with direct consequences for the conformational purity of the final product.
-
This compound , and more generally the Asp(OBzl) side chain, is highly susceptible to aspartimide formation, particularly under the basic conditions of Fmoc-SPPS. Its use should be carefully considered and likely avoided for sequences containing motifs like Asp-Gly, Asp-Ala, or Asp-Ser.
-
For routine synthesis of non-problematic sequences, Fmoc-Asp(OtBu)-OH remains a viable and cost-effective option.
-
For "difficult sequences" where aspartimide formation is a known risk, the use of sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is strongly recommended. The additional cost of these reagents is often justified by the significantly improved crude purity, simplified purification, and higher confidence in the final peptide's structural integrity.
-
Emerging technologies, such as non-ester-based masking groups , provide powerful new tools to completely circumvent this persistent challenge, paving the way for the successful synthesis of previously inaccessible aspartic acid-rich peptides.
Ultimately, a proactive approach to mitigating aspartimide formation by selecting a robust protecting group is the most effective strategy to ensure that the synthesized peptide adopts its intended, biologically active conformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate-bond isomerization affects the major conformations of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing H-Asp(Obzl)-OtBu.HCl
The incorporation of unnatural amino acids, such as H-Asp(Obzl)-OtBu.HCl, into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, bioactivity, and pharmacokinetic properties. Consequently, robust analytical methods for the characterization of these modified peptides are paramount. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides containing this compound with relevant alternatives, supported by established fragmentation principles and detailed experimental protocols.
Predicted Mass Spectrometric Behavior and Fragmentation
The mass spectrometric analysis of peptides containing this compound is influenced by the fragmentation of the peptide backbone and the unique side-chain protecting groups. Under typical collision-induced dissociation (CID) conditions, the following fragmentation patterns are anticipated:
-
Peptide Backbone Fragmentation: The peptide backbone is expected to fragment into the standard b- and y-type ions, which are crucial for sequence determination.[1]
-
Side-Chain Fragmentation: The side chain of this compound is susceptible to characteristic fragmentation pathways:
-
Loss of the t-Butyl Group: A prominent neutral loss of isobutylene (56 Da) or the entire t-butyl group (57 Da) is expected from the tert-butyl ester.
-
Loss of the Benzyl Group: Cleavage of the benzyl ester can result in the neutral loss of a benzyl radical (91 Da) or toluene (92 Da). The formation of a stable tropylium cation (m/z 91) is also a common fragmentation pathway for benzyl-containing compounds.[1]
-
Combined Losses: Sequential or concerted losses of both the t-butyl and benzyl groups are also possible, leading to a variety of fragment ions.
-
-
Aspartic Acid Side Reactions: Aspartic acid residues are known to undergo side reactions, particularly isomerization to isoaspartate and the formation of a succinimide intermediate.[2][3][4] These modifications result in a mass shift and can be identified through careful analysis of the mass spectrum.
Comparison with Alternative Aspartic Acid Derivatives
The presence of both benzyl and t-butyl protecting groups on the aspartic acid side chain introduces unique considerations for mass spectrometry analysis compared to other aspartic acid derivatives. The following table summarizes the key differences:
| Feature | This compound | H-Asp(Obzl)-OH | H-Asp(OtBu)-OH | Unprotected Asp |
| Primary Neutral Losses | -56 Da (isobutylene), -91 Da (benzyl radical), -92 Da (toluene) | -91 Da (benzyl radical), -92 Da (toluene) | -56 Da (isobutylene) | -18 Da (H2O), -46 Da (HCOOH) |
| Characteristic Fragment Ions | tropylium ion (m/z 91) | tropylium ion (m/z 91) | t-butyl cation (m/z 57) | None specific |
| Potential for Side Reactions | Isomerization, Succinimide formation | Isomerization, Succinimide formation | Isomerization, Succinimide formation | Isomerization, Succinimide formation |
| Data Analysis Complexity | High, due to multiple fragmentation pathways | Moderate | Moderate | Low |
Experimental Protocol for LC-MS/MS Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the detailed characterization of peptides containing this compound.
1. Sample Preparation:
-
Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
Perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method to remove any interfering salts.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm ID, 50 mm length, 1.7 µm particle size) is suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
-
Resolution: High resolution (>60,000) for both MS1 and MS/MS scans to facilitate accurate mass measurements and formula determination.
Data Presentation and Visualization
The following diagrams illustrate key aspects of the analysis of peptides containing this compound.
Caption: A typical experimental workflow for the LC-MS/MS analysis of modified peptides.
Caption: Predicted fragmentation pathways of the this compound side chain in MS/MS.
Caption: Potential side reactions of aspartic acid residues in peptides.
Conclusion
The mass spectrometric analysis of peptides containing this compound presents unique challenges and opportunities. The presence of both benzyl and t-butyl protecting groups leads to complex fragmentation patterns that require careful interpretation. However, these characteristic fragment ions can also serve as diagnostic markers for the presence of this unnatural amino acid. By employing a systematic LC-MS/MS workflow and being cognizant of potential side reactions, researchers can confidently characterize these modified peptides, thereby accelerating the development of novel peptide-based therapeutics.
References
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protected Aspartic Acid Reagents: A Cost-Benefit Analysis for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid reagents is a critical determinant of yield, purity, and overall project success. This is particularly true for aspartic acid (Asp), an amino acid notorious for its propensity to form a performance-degrading aspartimide side-product during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive cost-benefit analysis of commonly used and novel protected aspartic acid reagents, supported by experimental data, to inform the selection of the most suitable reagent for your research needs.
The primary challenge in incorporating aspartic acid into a peptide sequence via Fmoc-SPPS is the base-catalyzed formation of an aspartimide, a cyclic imide intermediate.[1] This side reaction, induced by the repeated use of piperidine for Fmoc deprotection, can lead to a cascade of undesirable outcomes, including the formation of α- and β-peptides and racemized products, which are often difficult to separate from the target peptide, thereby complicating purification and reducing the final yield.[1][2]
This guide will delve into a comparative analysis of various side-chain protecting groups for aspartic acid, focusing on their efficacy in minimizing aspartimide formation. We will examine the performance of the conventional tert-butyl (OtBu) protection, the more sterically hindered 3-methylpent-3-yl (OMpe) and 2-benzyloxymethyl (OBno) groups, as well as the more recent and highly effective trialkylcarbinol-based and cyanosulfurylide (CSY) protecting groups.
Comparative Performance of Protected Aspartic Acid Reagents
The selection of an appropriate aspartic acid protecting group is often a trade-off between cost, ease of use, and the prevention of side reactions. The following table summarizes quantitative data from comparative studies on the formation of aspartimide-related impurities using different protected aspartic acid reagents in the synthesis of the classic model peptide, scorpion toxin II fragment (VKDGYI), and the therapeutic peptide, Teduglutide.
| Protected Aspartic Acid Reagent | Peptide Sequence | Aspartimide-Related Impurities (%) | Key Findings & Citations |
| Fmoc-Asp(OtBu)-OH | Scorpion Toxin II (VKDGYI) | High | Standard, cost-effective option, but prone to significant aspartimide formation, especially in Asp-Gly sequences.[2] |
| Fmoc-Asp(OMpe)-OH | Scorpion Toxin II (VKDGYI) | Moderate | Increased steric hindrance compared to OtBu reduces aspartimide formation, but may not eliminate it in challenging sequences.[2] |
| Fmoc-Asp(OBno)-OH | Scorpion Toxin II (VKDGYI) | Low (almost undetectable) | Significantly superior to OtBu and OMpe in reducing aspartimide formation. |
| Fmoc-Asp(trialkylcarbinol)-OH | Scorpion Toxin II (VKDGYI) & Teduglutide | Very Low (almost complete reduction) | Demonstrates almost complete suppression of aspartimide formation and epimerization, even in problematic sequences. |
| Fmoc-Asp(CSY)-OH | Teduglutide | Not Detected | Completely suppresses aspartimide formation by masking the carboxylic acid with a stable C-C bond. |
Mechanism of Aspartimide Formation
The formation of aspartimide is a base-catalyzed intramolecular cyclization reaction. The process is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This is followed by a nucleophilic attack of the amide nitrogen on the side-chain carbonyl group of the aspartic acid, leading to the formation of a five-membered succinimide ring, the aspartimide. This intermediate is unstable and can be hydrolyzed to yield the desired α-aspartyl peptide as well as the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide is susceptible to epimerization.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of protected aspartic acid reagents. Researchers should optimize these protocols based on their specific peptide sequence and available instrumentation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Scorpion Toxin II Fragment (VKDGYI)
This protocol is a general procedure for the manual synthesis of the model peptide VKDGYI to evaluate the performance of different protected aspartic acid reagents.
1. Resin Preparation:
-
Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence. For the aspartic acid position, use the desired protected reagent (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or Fmoc-Asp(trialkylcarbinol)-OH).
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
5. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the desired peptide and aspartimide-related impurities.
Protocol 2: Synthesis of Teduglutide
This protocol outlines the synthesis of the 33-amino acid peptide Teduglutide, which contains challenging Asp-Gly and Asp-Asn sequences, making it a good model for evaluating protecting group efficiency.
1. Automated SPPS:
-
Perform automated SPPS on a suitable synthesizer using a pre-loaded Wang resin.
-
Employ a standard Fmoc/tBu strategy.
-
For the aspartic acid residues, use the desired protected reagent (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(trialkylcarbinol)-OH, or Fmoc-Asp(CSY)-OH).
2. Coupling and Deprotection Cycles:
-
Use standard coupling reagents such as HBTU/DIPEA or DIC/Oxyma.
-
Fmoc deprotection is carried out using 20% piperidine in DMF.
3. Cleavage and Global Deprotection:
-
Treat the peptide-resin with a TFA-based cleavage cocktail containing scavengers (e.g., TFA/water/TIPS/EDT) for 2-4 hours.
-
Precipitate, wash, and dry the crude peptide as described in Protocol 1.
4. Special consideration for Fmoc-Asp(CSY)-OH:
-
After cleavage from the resin, the CSY protecting group is removed by treating the peptide with N-chlorosuccinimide (NCS) in an aqueous solution. The reaction can be monitored by HPLC.
5. Purification and Analysis:
-
Purify the crude Teduglutide by preparative RP-HPLC.
-
Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm purity and identity and to quantify any aspartimide-related byproducts.
Experimental Workflow for Peptide Synthesis and Analysis
The following diagram illustrates the general workflow for solid-phase peptide synthesis and subsequent analysis to evaluate the performance of different protected aspartic acid reagents.
Conclusion and Recommendations
The choice of a protected aspartic acid reagent has a profound impact on the efficiency and outcome of peptide synthesis. While the standard Fmoc-Asp(OtBu)-OH is a cost-effective option for sequences not prone to aspartimide formation, for more challenging peptides, particularly those containing Asp-Gly or Asp-Asn motifs, the use of more advanced protecting groups is highly recommended.
Fmoc-Asp(OBno)-OH offers a significant improvement over OtBu and OMpe with a moderate cost increase. For projects where the highest purity and yield are paramount, and for the synthesis of long and complex peptides, the novel trialkylcarbinol-based and cyanosulfurylide protecting groups represent the state-of-the-art, virtually eliminating the problem of aspartimide formation. The cyanosulfurylide protecting group, in particular, offers a complete solution, albeit with the requirement of an additional deprotection step.
Ultimately, the optimal choice will depend on a careful consideration of the specific peptide sequence, the desired level of purity, the project budget, and the available synthetic and analytical capabilities. By understanding the cost-benefit trade-offs of each reagent, researchers can make informed decisions to streamline their peptide synthesis workflows and achieve their scientific goals more effectively.
References
Safety Operating Guide
Proper Disposal of H-Asp(Obzl)-OtBu.HCl: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of H-Asp(Obzl)-OtBu.HCl (L-Aspartic acid γ-benzyl α-tert-butyl ester hydrochloride), a common reagent in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). The following are general but crucial safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid dust formation during cleanup.[1]
Waste Identification and Classification
Proper disposal begins with correct waste identification. This compound should be treated as a hazardous chemical waste unless determined otherwise by a qualified environmental health and safety (EHS) professional. Do not mix it with non-hazardous waste.
| Waste Stream | Classification | Container Type | Labeling Requirements |
| Unused or expired this compound | Hazardous Chemical Waste | Compatible, sealed container | "Hazardous Waste," full chemical name, date, and associated hazards |
| Contaminated labware (e.g., glassware, spatulas) | Hazardous Chemical Waste | Puncture-resistant container | "Hazardous Waste," list of contaminating chemicals |
| Empty this compound containers | Non-hazardous (after triple-rinsing) | Regular trash | Original label defaced or removed |
| Rinsate from container cleaning | Hazardous Chemical Waste | Compatible, sealed container | "Hazardous Waste," list of contaminating chemicals and solvent used |
Step-by-Step Disposal Protocol
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Designated hazardous waste container (compatible with the chemical)
-
Hazardous waste labels
-
Spill cleanup kit
-
Solvent for triple-rinsing (e.g., methanol, ethanol)
Procedure:
-
Segregate Waste: At the point of generation, separate this compound waste from other waste streams. This includes unused product, contaminated materials, and rinsate.
-
Containerize Solid Waste:
-
Place unused or expired this compound directly into a designated hazardous waste container.
-
Ensure the container is in good condition, with no leaks or cracks, and is kept closed except when adding waste.
-
-
Manage Contaminated Materials:
-
Dispose of any grossly contaminated items, such as weighing boats or disposable spatulas, in the same hazardous waste container as the solid chemical.
-
For contaminated reusable glassware, proceed to the decontamination step.
-
-
Decontaminate Empty Containers (Triple-Rinsing):
-
Empty the this compound container as thoroughly as possible into the hazardous waste container.
-
Rinse the empty container with a suitable solvent three times. The rinsate from this process must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular trash after defacing the original label.
-
-
Label Hazardous Waste:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Write the full chemical name: "this compound". Avoid using abbreviations.
-
Indicate the date of waste accumulation and any known hazards.
-
-
Store Waste Securely:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
The recommended disposal method for this type of chemical is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Crucially, do not discharge this compound or its rinsate into the sewer system.
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
This procedural guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your organization's specific safety and disposal policies.
References
Safeguarding Your Research: A Guide to Handling H-Asp(Obl)-OtBu.HCl
Researchers and scientists working with H-Asp(Obzl)-OtBu.HCl, an aspartic acid derivative used in peptide synthesis, must prioritize safety to prevent potential exposure and ensure a secure laboratory environment.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is critical. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate PPE should be worn at all times when handling this compound to minimize the risk of exposure through inhalation, skin contact, or eye contact.[3] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Inspection | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Transferring (Solid) | Safety glasses with side-shields or goggles | Nitrile gloves | Lab coat | Recommended if dust may be generated |
| Dissolving in Solvent | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a fume hood or well-ventilated area |
| Handling Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a fume hood or well-ventilated area |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date PPE recommendations.
Standard Operating Procedure for Handling this compound
Following a standardized workflow is crucial for the safe handling of this compound. The diagram below outlines the key steps from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Safe Weighing and Transfer:
-
Ensure the analytical balance is inside a chemical fume hood or in a well-ventilated area.
-
Wear all required PPE as specified in the table above.
-
Use a spatula to carefully transfer the solid this compound from the stock container to a pre-tared weighing vessel.
-
Avoid creating dust.[3] If dust is generated, ensure respiratory protection is used.
-
Close the stock container tightly immediately after use.
-
Clean any spills on the balance or surrounding area promptly.
Dissolving the Compound:
-
Perform this procedure in a certified chemical fume hood.
-
Add the desired solvent to a suitable flask.
-
Slowly add the weighed this compound to the solvent while stirring.
-
Ensure the container is properly labeled.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[3]
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be placed in a designated solid waste container.
By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
